Pdhk-IN-4
Description
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Structure
3D Structure
Properties
Molecular Formula |
C24H25N5O3 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
5-[(3S,5S)-1-(8-cyclopropyl-2-methyl-9H-pyrimido[4,5-b]indol-4-yl)-5-(hydroxymethyl)pyrrolidin-3-yl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C24H25N5O3/c1-12-25-22-20(17-4-2-3-16(13-5-6-13)21(17)28-22)23(26-12)29-10-14(9-15(29)11-30)18-7-8-19(27-18)24(31)32/h2-4,7-8,13-15,27,30H,5-6,9-11H2,1H3,(H,31,32)(H,25,26,28)/t14-,15-/m0/s1 |
InChI Key |
MLJNBFHBPLOKOV-GJZGRUSLSA-N |
Isomeric SMILES |
CC1=NC2=C(C3=C(N2)C(=CC=C3)C4CC4)C(=N1)N5C[C@H](C[C@H]5CO)C6=CC=C(N6)C(=O)O |
Canonical SMILES |
CC1=NC2=C(C3=C(N2)C(=CC=C3)C4CC4)C(=N1)N5CC(CC5CO)C6=CC=C(N6)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Pdhk-IN-4: A Selective Dual Inhibitor of Pyruvate Dehydrogenase Kinase 2 and 4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pdhk-IN-4, also identified as Compound 30, has emerged as a potent and selective small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDHK) isoforms 2 and 4. These kinases are critical regulators of cellular metabolism, primarily by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC). The dysregulation of PDHK activity is implicated in various pathological conditions, including cancer, diabetes, and heart disease. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a visual representation of the relevant signaling pathways and experimental workflows. The information presented herein is intended to facilitate further research and drug development efforts targeting the PDHK signaling axis.
Introduction to Pyruvate Dehydrogenase Kinase (PDHK)
The Pyruvate Dehydrogenase Complex (PDC) is a mitochondrial multi-enzyme complex that plays a pivotal role in central metabolism by catalyzing the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle. The activity of the PDC is tightly regulated by two families of enzymes: Pyruvate Dehydrogenase Kinases (PDHKs) and Pyruvate Dehydrogenase Phosphatases (PDPs). PDHKs (isoforms 1-4) inactivate the PDC by phosphorylating specific serine residues on the E1α subunit, while PDPs reverse this inactivation through dephosphorylation.
PDHK2 and PDHK4 are of particular interest as therapeutic targets. Their elevated expression and activity in various cancers contribute to the Warburg effect, a metabolic phenotype characterized by increased glycolysis even in the presence of oxygen. By inhibiting PDHK2 and PDHK4, the PDC remains active, promoting oxidative phosphorylation and potentially reversing the cancer-associated metabolic switch.
This compound: A Selective PDHK2/4 Inhibitor
This compound is a novel dichloroacetophenone-based compound that has demonstrated high potency and selectivity for PDHK2 and PDHK4. Its inhibitory action restores the activity of the PDC, making it a valuable tool for studying the roles of these specific PDHK isoforms in health and disease, and a promising lead compound for the development of novel therapeutics.
Quantitative Data
The inhibitory activity of this compound against the four human PDHK isoforms has been determined through in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Additionally, the anti-proliferative activity of this compound has been assessed in various cancer cell lines.
| Target | IC50 (μM) [1] |
| PDHK1 | >10 |
| PDHK2 | 0.0051[1] |
| PDHK3 | >10 |
| PDHK4 | 0.0122[1] |
| Cell Line | Cancer Type | IC50 (μM) [1] |
| A549 | Non-small-cell lung cancer | 0.88 |
| H1975 | Non-small-cell lung cancer | 0.33 |
| H1299 | Non-small-cell lung cancer | 0.54 |
| HEK293 | Normal human embryonic kidney | >10 |
Signaling Pathway and Mechanism of Action
The canonical PDHK signaling pathway involves the regulation of the Pyruvate Dehydrogenase Complex. This compound acts as an inhibitor of PDHK2 and PDHK4, preventing the phosphorylation and subsequent inactivation of the PDC. This leads to an increased conversion of pyruvate to acetyl-CoA, fueling the TCA cycle and oxidative phosphorylation.
Caption: PDHK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Materials:
-
Recombinant human PDHK2 and PDHK4 enzymes
-
PDHKtide substrate (a peptide substrate for PDHKs)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the PDHK enzyme and the PDHKtide substrate in assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
This compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., Tris-buffered saline with 0.4% NP-40 and protease/phosphatase inhibitors)
-
Equipment for heating (e.g., PCR thermocycler) and centrifugation
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against PDHK2 or PDHK4
-
Secondary antibody conjugated to HRP
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound or vehicle (DMSO) at the desired concentration for a specified time (e.g., 2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein (PDHK2 or PDHK4).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.
-
Western Blot Analysis of PDC Phosphorylation
This experiment assesses the functional effect of this compound in cells by measuring the phosphorylation status of the PDC E1α subunit.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-PDH-E1α (Ser293), anti-total-PDH-E1α, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 2-24 hours).
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for phospho-PDH-E1α and total PDH-E1α.
-
Normalize the phospho-PDH-E1α signal to the total PDH-E1α signal to determine the relative phosphorylation level. A decrease in this ratio with increasing concentrations of this compound indicates target inhibition.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for the discovery and characterization of a PDHK inhibitor like this compound, and the logical relationship of its mechanism of action.
Caption: Experimental Workflow for this compound Characterization.
Caption: Logical Flow of this compound's Mechanism of Action.
Conclusion
This compound is a valuable chemical probe for elucidating the specific roles of PDHK2 and PDHK4 in cellular metabolism and disease. Its high potency and selectivity, coupled with demonstrated cellular activity, make it an important tool for target validation and a promising starting point for the development of novel therapeutics targeting metabolic vulnerabilities in cancer and other diseases. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of this compound and other emerging PDHK inhibitors.
References
An In-depth Technical Guide on the Role of PDK4-IN-1 in Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pyruvate dehydrogenase kinase 4 (PDK4) inhibitor, PDK4-IN-1, and its role in the metabolic reprogramming of cancer cells. This document details the mechanism of action, summarizes key quantitative data, provides illustrative signaling pathways and experimental workflows, and outlines detailed protocols for relevant assays.
Introduction to PDK4 and its Role in Cancer Metabolism
Pyruvate dehydrogenase kinase (PDK) is a family of four isoenzymes (PDK1-4) that play a critical role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC).[1] The PDC is a mitochondrial gatekeeper enzyme that catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[2] In many cancer cells, a metabolic shift known as the Warburg effect occurs, characterized by a preference for aerobic glycolysis over OXPHOS, even in the presence of oxygen. This metabolic reprogramming is thought to provide cancer cells with a proliferative advantage.
PDKs contribute to the Warburg effect by phosphorylating and inactivating the E1α subunit of the PDC, thereby shunting pyruvate away from the TCA cycle and towards lactate production.[1] Overexpression of PDKs has been observed in various cancers and is often associated with poor prognosis and therapy resistance.[1] PDK4, in particular, has a complex and sometimes contradictory role, acting as either an oncogene or a tumor suppressor depending on the specific cancer type and its metabolic profile.[1][3][4] Inhibition of PDK4 has emerged as a potential therapeutic strategy to reverse the glycolytic phenotype and induce cancer cell death.[5]
PDK4-IN-1: A Potent and Orally Active PDK4 Inhibitor
PDK4-IN-1 is an anthraquinone derivative identified as a potent and orally active allosteric inhibitor of PDK4.[6][7][8] It has demonstrated significant anti-cancer, anti-diabetic, and anti-allergic activities in preclinical studies.[6]
Quantitative Data on the Efficacy of PDK4-IN-1
The following tables summarize the key quantitative findings from studies on PDK4-IN-1.
Table 1: In Vitro Inhibitory Activity of PDK4-IN-1
| Parameter | Value | Source |
| IC50 (PDK4) | 84 nM | [6][7][9][10][11][12][13] |
Table 2: Effects of PDK4-IN-1 on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Duration | Source |
| HCT116 | Colon Cancer | Impediment of proliferation | 50 µM | 72 hours | [6][11] |
| RKO | Colon Cancer | Impediment of proliferation | 50 µM | 72 hours | [6][11] |
| HCT116 | Colon Cancer | Reduced colony formation | Not Specified | Not Specified | [6][11] |
| RKO | Colon Cancer | Reduced colony formation | Not Specified | Not Specified | [6][11] |
| HCT116 | Colon Cancer | Dose-dependent increase in apoptosis | 10-50 µM | 24 hours | [6][10] |
| RKO | Colon Cancer | Dose-dependent increase in apoptosis | 10-50 µM | 24 hours | [6][10] |
| HEK293T | Human Embryonic Kidney | Inhibition of PDHE1α phosphorylation (Ser232, Ser293, Ser300) | 10 µM | 24 hours | [2][6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of PDK4-IN-1 and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PDK4-IN-1.
-
Cell Lines: Human colon cancer cell lines HCT116 and RKO, and Human Embryonic Kidney 293T (HEK293T) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, RKO) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of PDK4-IN-1 (e.g., 0, 10, 25, 50 µM) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PDK4-IN-1 as described for the proliferation assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Cell Lysis: After treatment with PDK4-IN-1, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-PDHE1α, anti-PDHE1α, anti-p-Akt, anti-Akt, anti-p53, anti-BCL-xL, anti-BAX, anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with PDK4-IN-1 at various concentrations.
-
Incubation: Allow the cells to grow for 10-14 days, changing the medium with fresh inhibitor every 2-3 days, until visible colonies are formed.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically those with >50 cells) in each well.
Conclusion
PDK4-IN-1 is a promising small molecule inhibitor of PDK4 that effectively targets the altered metabolism of cancer cells. By inhibiting PDK4, PDK4-IN-1 reactivates the pyruvate dehydrogenase complex, thereby shifting glucose metabolism from aerobic glycolysis towards oxidative phosphorylation. This metabolic reprogramming leads to decreased proliferation and increased apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for further research and development of PDK4-IN-1 as a potential anti-cancer therapeutic. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.
References
- 1. The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyruvate Dehydrogenase Kinase 4 Deficiency Increases Tumorigenesis in a Murine Model of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Dehydrogenase Kinase 4 Deficiency Increases Tumorigenesis in a Murine Model of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PDK4-IN-1 - Immunomart [immunomart.org]
- 8. apexbt.com [apexbt.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. PDK4-IN-1 hydrochloride | PDK | Apoptosis | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. abmole.com [abmole.com]
In-depth Technical Guide: Investigating the Effects of Pdhk-IN-4 on Glucose Homeostasis
Disclaimer: This guide provides a comprehensive overview of the role of the target of Pdhk-IN-4, Pyruvate Dehydrogenase Kinase 4 (PDK4), in glucose homeostasis, based on available scientific literature. However, specific in-vivo quantitative data and detailed experimental protocols for the compound this compound from its primary publication, "Structure-based drug design of novel and highly potent pyruvate dehydrogenase kinase inhibitors" by Bessho et al. (Bioorg Med Chem. 2021 Dec 15;52:116514), could not be accessed. Therefore, this document focuses on the established scientific context and general methodologies relevant to the investigation of such compounds.
Introduction to this compound and its Target
This compound is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDHK), with high affinity for isoforms PDHK2 and PDHK4. The reported IC50 values are 0.0051 µM for PDHK2 and 0.0122 µM for PDHK4. These enzymes are critical regulators of cellular metabolism, and their inhibition is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes.
The primary target of interest for glucose homeostasis is PDK4 . This kinase plays a pivotal role in the regulation of the Pyruvate Dehydrogenase Complex (PDC). By phosphorylating and thereby inactivating PDC, PDK4 acts as a molecular switch, conserving pyruvate for gluconeogenesis in the liver and reducing glucose utilization in peripheral tissues. This mechanism is particularly active during periods of fasting or in pathological states like diabetes.
The Role of PDK4 in Glucose Homeostasis: A Signaling Pathway
The inhibition of PDK4 by a compound like this compound is expected to increase the activity of the Pyruvate Dehydrogenase Complex (PDC). This, in turn, would enhance the conversion of pyruvate to acetyl-CoA, promoting glucose oxidation and reducing the availability of substrates for gluconeogenesis. The anticipated net effect is a lowering of blood glucose levels.
Caption: Signaling pathway of PDK4 in glucose metabolism and the inhibitory action of this compound.
Expected Effects of this compound on Glucose Homeostasis: A Logical Workflow
Based on its mechanism of action, the administration of this compound is hypothesized to lead to a series of measurable physiological effects that would improve glucose homeostasis, particularly in models of insulin resistance or diabetes.
Caption: Logical workflow of the anticipated effects of this compound on glucose homeostasis.
Quantitative Data on PDK4 Inhibition and Glucose Homeostasis
While specific data for this compound is not available, studies on PDK4 knockout mice provide a strong indication of the expected quantitative effects of potent PDK4 inhibition.
Table 1: Effects of PDK4 Deficiency on Key Metabolic Parameters in Mice
| Parameter | Wild-Type Mice | PDK4 Knockout Mice | Percentage Change | Reference |
| Fasting Blood Glucose | High | Lower | ↓ | General finding in PDK4 -/- studies |
| Glucose Tolerance | Impaired | Improved | ↑ | General finding in PDK4 -/- studies |
| Insulin Sensitivity | Reduced | Increased | ↑ | General finding in PDK4 -/- studies |
| Pyruvate Dehydrogenase Complex (PDC) Activity | Low | High | ↑ | General finding in PDK4 -/- studies |
| Gluconeogenic Precursors (Lactate, Pyruvate) | High | Lower | ↓ | General finding in PDK4 -/- studies |
Note: The "Percentage Change" is a qualitative representation of the expected direction of change.
Experimental Protocols for Investigating this compound
To rigorously assess the effects of a novel compound like this compound on glucose homeostasis, a series of standardized in-vivo experiments are typically performed.
In-Vivo Animal Models
-
Animal Strain: C57BL/6J mice are a commonly used strain for metabolic studies.
-
Diet-Induced Obesity (DIO) Model: To mimic a pre-diabetic or type 2 diabetic state, mice are often fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-16 weeks to induce obesity, insulin resistance, and hyperglycemia.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of the animal to clear a glucose load from the bloodstream, a measure of overall glucose homeostasis.
Protocol:
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (t=0).
-
Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at regular intervals post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
Insulin Tolerance Test (ITT)
Objective: To assess the systemic response to insulin, providing a measure of insulin sensitivity.
Protocol:
-
Fasting: Mice are fasted for a shorter period (typically 4-6 hours).
-
Baseline Blood Glucose: A baseline blood sample is collected (t=0).
-
Insulin Administration: Human or murine insulin (typically 0.75-1.0 U/kg body weight) is administered via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 45, and 60 minutes) post-insulin injection.
-
Data Analysis: The rate of glucose disappearance is calculated. A faster decline in blood glucose indicates greater insulin sensitivity.
Pyruvate Tolerance Test (PTT)
Objective: To specifically assess the rate of gluconeogenesis from pyruvate.
Protocol:
-
Fasting: Mice are fasted overnight (16-18 hours).
-
Baseline Blood Glucose: A baseline blood sample is collected (t=0).
-
Pyruvate Administration: Sodium pyruvate (typically 2 g/kg body weight) is administered via IP injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The increase in blood glucose levels reflects the rate of hepatic gluconeogenesis. A blunted response would be expected with this compound treatment.
Caption: General experimental workflow for in-vivo testing of a PDK4 inhibitor.
Conclusion
This compound, as a potent inhibitor of PDK4, holds significant promise as a therapeutic agent for the management of type 2 diabetes and other metabolic disorders characterized by impaired glucose homeostasis. The inhibition of PDK4 is expected to enhance glucose utilization and reduce hepatic glucose production, leading to a reduction in blood glucose levels and improved insulin sensitivity. The experimental protocols outlined in this guide provide a robust framework for the in-vivo evaluation of this compound and other similar compounds, enabling a thorough characterization of their effects on glucose metabolism. Further research, including the public availability of detailed studies on this compound, is crucial to fully elucidate its therapeutic potential.
Pdhk-IN-4: A Potent Inhibitor of the Pyruvate Dehydrogenase Complex Kinases
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Pdhk-IN-4 has emerged as a potent small molecule inhibitor of pyruvate dehydrogenase kinases (PDHKs), key enzymes responsible for the regulation of the pyruvate dehydrogenase complex (PDC). By inhibiting PDHKs, particularly the PDHK2 and PDHK4 isoforms, this compound effectively prevents the phosphorylation and subsequent inactivation of the PDC. This action restores PDC activity, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental methodologies related to this compound's impact on the pyruvate dehydrogenase complex, offering valuable insights for researchers in metabolic diseases and oncology.
Mechanism of Action
The pyruvate dehydrogenase complex is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[1][2][3] The activity of the PDC is tightly regulated by a phosphorylation/dephosphorylation cycle. Four isoforms of pyruvate dehydrogenase kinase (PDHK1-4) phosphorylate and inactivate the E1α subunit of the PDC.[4][5] Conversely, pyruvate dehydrogenase phosphatases (PDPs) dephosphorylate and activate the complex.
This compound functions as a competitive inhibitor of PDHKs, binding to the kinase domain and preventing the phosphorylation of the PDC. This inhibition maintains the PDC in its active, dephosphorylated state, thereby increasing the flux of pyruvate into the TCA cycle for oxidative phosphorylation.[3] This shift from anaerobic glycolysis towards aerobic respiration has significant implications for cellular metabolism, particularly in disease states such as cancer and diabetes where metabolic dysregulation is a key feature.[3][6]
Quantitative Data
The inhibitory potency of this compound has been quantified against two of the four human PDHK isoforms. The available half-maximal inhibitory concentration (IC50) values demonstrate high potency against PDHK2 and PDHK4.
| Target | IC50 (µM) |
| PDHK2 | 0.0051 |
| PDHK4 | 0.0122 |
| Table 1: Inhibitory activity of this compound against PDHK isoforms. Data sourced from MedChemExpress.[7] |
Data regarding the IC50 values for PDHK1 and PDHK3, as well as the inhibition constant (Ki) and dissociation constant (Kd) for all isoforms, are not currently available in the public domain. Further research is required to fully characterize the selectivity profile and binding kinetics of this compound.
Signaling Pathways and Experimental Workflows
The inhibition of PDHK by this compound initiates a cascade of events that re-route cellular metabolism. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
Biochemical Kinase Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 of this compound against PDHK isoforms. Specific conditions may vary based on the source of the enzyme and reagents.
Materials:
-
Recombinant human PDHK isoforms (PDHK1, PDHK2, PDHK3, PDHK4)
-
Pyruvate Dehydrogenase Complex (PDC) or a peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (serial dilutions)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase assay buffer.
-
Add the diluted inhibitor or vehicle (DMSO) to the assay plate.
-
Add the PDHK enzyme and the PDC substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for PDC Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation state of the PDC in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line with high PDHK expression)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDH-E1α (specific for the phosphorylation site of interest) and anti-total-PDH-E1α
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-PDH-E1α or anti-total-PDH-E1α) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated PDC levels to the total PDC levels.
Conclusion
This compound is a potent inhibitor of PDHK2 and PDHK4, demonstrating the potential to modulate cellular metabolism by activating the pyruvate dehydrogenase complex. The provided data and protocols offer a foundational guide for researchers investigating the therapeutic potential of targeting PDC regulation. Further studies are warranted to fully elucidate the selectivity profile, binding kinetics, and in vivo efficacy of this compound, which will be crucial for its advancement as a potential therapeutic agent.
References
- 1. Role of pyruvate dehydrogenase kinase isoenzyme 4 (PDHK4) in glucose homoeostasis during starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 3. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Family PDHK - WikiKinome [kinase.com]
- 6. [PDF] Role of Pyruvate Dehydrogenase Kinase 4 in Regulation of Blood Glucose Levels | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.com [promega.com]
Pdhk-IN-4: A Novel Pyruvate Dehydrogenase Kinase Inhibitor with Therapeutic Potential in Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Diabetes mellitus, particularly type 2, is characterized by impaired glucose homeostasis. Pyruvate dehydrogenase kinase (PDK) has emerged as a critical regulator of glucose metabolism, and its inhibition presents a promising therapeutic strategy. This document provides a comprehensive technical overview of Pdhk-IN-4, a potent inhibitor of PDK isoforms, and explores its potential therapeutic applications in the context of diabetes. While preclinical data specific to this compound in diabetes models are not yet publicly available, this guide synthesizes the known biochemical profile of the compound with the broader understanding of PDK inhibition's effects on glucose metabolism, drawing from studies on other PDK inhibitors and genetic models. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanism of action, potential efficacy, and the experimental frameworks required to evaluate compounds like this compound.
Introduction: The Role of Pyruvate Dehydrogenase Kinase in Diabetes
The pyruvate dehydrogenase complex (PDC) is a mitochondrial gatekeeper enzyme that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.[1] The activity of PDC is tightly regulated by phosphorylation, primarily by four isoforms of pyruvate dehydrogenase kinase (PDK1-4).[2] Phosphorylation of the E1α subunit of PDC by PDKs leads to its inactivation, thereby reducing glucose oxidation.[3]
In individuals with type 2 diabetes and in animal models of the disease, the expression and activity of PDKs, particularly PDK4, are often upregulated in key metabolic tissues such as skeletal muscle, liver, and heart.[1][4][5] This upregulation leads to the inhibition of PDC, which in turn contributes to hyperglycemia by shunting pyruvate towards gluconeogenesis in the liver and decreasing glucose utilization in peripheral tissues.[6] Consequently, the inhibition of PDKs is a compelling therapeutic strategy to enhance glucose disposal and improve glycemic control.[4][5] Small molecule inhibitors of PDKs have the potential to restore PDC activity, thereby promoting glucose oxidation and alleviating the metabolic inflexibility characteristic of type 2 diabetes.[5]
This compound: A Potent Dual Inhibitor of PDHK2 and PDHK4
This compound is a small molecule inhibitor with high potency against two key isoforms of pyruvate dehydrogenase kinase implicated in metabolic diseases.
Biochemical Profile
Quantitative data on the inhibitory activity of this compound has been reported, highlighting its potential for therapeutic intervention.
| Compound | Target | IC50 (µM) |
| This compound | PDHK2 | 0.0051 |
| PDHK4 | 0.0122 |
Table 1: In vitro inhibitory activity of this compound against PDHK2 and PDHK4 isoforms.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound is the inhibition of PDKs, which leads to the reactivation of the PDC. This shifts cellular metabolism towards glucose oxidation.
Potential Therapeutic Applications in Diabetes
Based on studies of other PDK inhibitors and PDK4 knockout models, this compound is anticipated to have beneficial effects on glucose homeostasis in the context of diabetes.
Expected In Vivo Efficacy
Preclinical studies with genetic inactivation of PDK4 or treatment with other PDK inhibitors in diabetic animal models have demonstrated significant improvements in metabolic parameters. It is hypothesized that this compound would elicit similar effects.
| Parameter | Expected Outcome with this compound Treatment | Rationale (Based on PDK4-/- mice and other PDKi) |
| Fasting Blood Glucose | Decrease | Increased glucose oxidation and reduced gluconeogenesis.[6] |
| Glucose Tolerance | Improvement | Enhanced glucose disposal in peripheral tissues.[4] |
| Insulin Sensitivity | Increase | Improved cellular response to insulin due to increased glucose utilization. |
| Hepatic Glucose Production | Decrease | Reduced supply of gluconeogenic precursors from peripheral tissues. |
| PDC Activity in Muscle/Liver | Increase | Direct consequence of PDK inhibition. |
Table 2: Anticipated in vivo effects of this compound in a diabetic model based on existing literature for PDK inhibition.
Experimental Protocols for Preclinical Evaluation
To rigorously assess the therapeutic potential of this compound for diabetes, a series of well-defined preclinical experiments are necessary.
In Vivo Efficacy Studies in a Diabetic Mouse Model
A common model for these studies is the diet-induced obese (DIO) C57BL/6J mouse, which mimics many features of human type 2 diabetes.
5.1.1. Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Objective: To assess the ability of the animal to clear a glucose load.
-
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record baseline blood glucose from a tail snip using a glucometer.
-
Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC). A lower AUC indicates improved glucose tolerance.
5.1.2. Insulin Tolerance Test (ITT)
-
Objective: To assess insulin sensitivity.
-
Procedure:
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose.
-
Administer human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, and 60 minutes post-injection.
-
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline. A greater decrease indicates higher insulin sensitivity.
Ex Vivo Measurement of PDC Activity
-
Objective: To directly measure the effect of this compound on the activity of its target enzyme complex in tissues.
-
Procedure (Radiometric Assay):
-
Homogenize tissue samples (e.g., liver, skeletal muscle) in a buffered solution.
-
Incubate the homogenate with [1-¹⁴C]-pyruvate.
-
The activity of PDC is determined by measuring the rate of ¹⁴CO₂ release.
-
Total PDC activity can be measured after pre-incubation with a phosphatase to dephosphorylate and maximally activate the complex.
-
Results are typically expressed as a ratio of active PDC to total PDC.
-
Pharmacokinetics
While the pharmacokinetic profile of this compound is not publicly available, the evaluation of a novel PDK inhibitor would necessitate a standard battery of ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Key parameters to determine would include:
-
Bioavailability (Oral): To assess the fraction of the drug that reaches systemic circulation after oral administration.
-
Half-life (t½): To determine the dosing frequency.
-
Clearance (CL): To understand the rate of drug elimination.
-
Volume of Distribution (Vd): To assess the extent of tissue distribution.
-
Metabolic Stability: To identify major metabolic pathways and potential for drug-drug interactions.
Conclusion and Future Directions
This compound is a potent inhibitor of PDHK2 and PDHK4, key enzymes that are dysregulated in type 2 diabetes. Based on the established role of PDKs in glucose metabolism, this compound holds significant promise as a therapeutic agent for improving glycemic control. The immediate next steps for the development of this compound should involve comprehensive preclinical evaluation in relevant diabetic animal models to confirm the hypothesized in vivo efficacy and to establish a pharmacokinetic and safety profile. Further optimization of the molecule's properties based on these findings will be crucial for its potential translation to the clinic. The detailed experimental protocols provided in this guide offer a framework for such an evaluation.
References
- 1. The Role of Pyruvate Dehydrogenase Kinase in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Pyruvate Dehydrogenase Kinase in Diabetes and Obesity [e-dmj.org]
- 3. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. biogot.com [biogot.com]
Understanding the structure-activity relationship of Pdhk-IN-4
An In-depth Technical Guide to the Structure-Activity Relationship of Pyruvate Dehydrogenase Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate dehydrogenase kinases (PDKs) are a family of four isoenzymes (PDK1, PDK2, PDK3, and PDK4) that play a pivotal role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC).[1] The PDC is a mitochondrial enzyme complex that catalyzes the conversion of pyruvate to acetyl-CoA, a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[2] PDKs phosphorylate and inactivate the E1α subunit of the PDC, leading to a metabolic shift from glucose oxidation to glycolysis, a phenomenon famously observed in cancer cells and known as the Warburg effect.[2] Upregulation of PDKs has been implicated in various diseases, including cancer, diabetes, and heart failure, making them attractive therapeutic targets.[3][4] This guide provides a comprehensive overview of the structure-activity relationship (SAR) of PDK inhibitors, with a focus on the core chemical scaffolds, quantitative data, experimental methodologies, and the underlying signaling pathways. While specific public data on a compound designated "Pdhk-IN-4" is not available, this guide will cover related and representative PDK inhibitors, including "PDK1-IN-4" and "PDK4-IN-1", to provide a thorough understanding of the field.
PDK Signaling Pathway
The regulation of the Pyruvate Dehydrogenase Complex (PDC) by Pyruvate Dehydrogenase Kinases (PDKs) is a critical control point in cellular metabolism. The following diagram illustrates this key signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the inhibition of PDK2 by novel ATP- and lipoyl-binding site targeting compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Modulated by Pdhk-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pdhk-IN-4, also identified as Compound 30, is a potent small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDK), with specific activity against isoforms PDHK2 and PDHK4. By inhibiting these crucial metabolic gatekeepers, this compound modulates cellular metabolism, shifting the balance from glycolysis towards oxidative phosphorylation. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound treatment, supported by available quantitative data and detailed experimental protocols. The information presented herein is intended to empower researchers in their exploration of metabolic modulation for therapeutic applications in oncology and metabolic diseases.
Introduction: The Role of Pyruvate Dehydrogenase Kinase
The Pyruvate Dehydrogenase Complex (PDC) is a pivotal mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA. The activity of PDC is tightly regulated by a family of four Pyruvate Dehydrogenase Kinase (PDK) isoforms (PDK1-4) and two Pyruvate Dehydrogenase Phosphatase (PDP) isoforms. PDKs phosphorylate and inactivate the E1α subunit of PDC, thereby suppressing mitochondrial respiration and promoting a glycolytic phenotype, famously known as the Warburg effect in cancer cells.[1][2]
PDK isoforms exhibit tissue-specific expression and play distinct roles in metabolic regulation. PDHK2 is widely expressed and contributes to basal PDC regulation, while PDHK4 expression is induced by starvation and in pathological states like diabetes and cancer, where it plays a significant role in conserving glucose and promoting fatty acid oxidation.[2] The targeted inhibition of these kinases, particularly with dual inhibitors like this compound, presents a promising strategy to reactivate PDC and reprogram cellular metabolism.
This compound: A Potent Dual Inhibitor of PDHK2 and PDHK4
This compound has been identified as a potent inhibitor of both PDHK2 and PDHK4. The inhibitory activity of this compound is summarized in the table below.
| Target | IC50 (µM) |
| PDHK2 | 0.0051 |
| PDHK4 | 0.0122 |
| Table 1: Inhibitory activity of this compound against PDHK2 and PDHK4.[3][4] |
A related compound, identified as "compound 30" in a study focused on dichloroacetophenone-based PDHK1 inhibitors, exhibited a different inhibitory profile, with higher potency against PDHK1 and PDHK4.[5] This suggests that subtle structural variations can significantly alter isoform selectivity. For the purpose of this guide, we will focus on the cellular consequences of dual PDHK2 and PDHK4 inhibition, as defined by the primary reported activity of this compound.
Core Cellular Pathway Modulated by this compound: Reversal of the Warburg Effect
The primary and most direct cellular pathway modulated by this compound treatment is the reactivation of the Pyruvate Dehydrogenase Complex, leading to a reversal of the Warburg effect. This metabolic reprogramming has profound implications for cellular function.
Signaling Pathway Diagram
Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC) by PDHK2 and PDHK4 and inhibition by this compound.
Expected Cellular Effects of this compound Treatment
Based on the known functions of PDHK2 and PDHK4, treatment with this compound is expected to induce the following cellular changes:
-
Increased PDC Activity: By inhibiting PDHK2 and PDHK4, this compound prevents the phosphorylation and inactivation of PDC, leading to a higher proportion of active PDC.
-
Increased Pyruvate Oxidation: With a more active PDC, the flux of pyruvate into the TCA cycle for oxidative phosphorylation is enhanced.[6]
-
Decreased Lactate Production: As more pyruvate is directed towards the mitochondria, its conversion to lactate in the cytosol by lactate dehydrogenase (LDH) is reduced.[1]
-
Increased Oxygen Consumption: The shift towards oxidative phosphorylation leads to an increase in the cellular oxygen consumption rate (OCR).
-
Altered Metabolic Fluxes: Quantitative metabolic flux analysis in cells with dual PDHK2/4 knockout has shown increased flux through both PDC and pyruvate carboxylase, indicating a significant rewiring of central carbon metabolism.[6]
-
Induction of Apoptosis in Cancer Cells: The metabolic shift induced by PDK inhibition can lead to increased production of reactive oxygen species (ROS) and cellular stress, ultimately triggering apoptosis in cancer cells that are highly reliant on glycolysis.[2]
-
Inhibition of Cell Proliferation: By altering the metabolic landscape, this compound can impede the rapid proliferation of cancer cells. Studies with dichloroacetophenone biphenylsulfone ether, a related compound, have demonstrated anti-proliferative effects in non-small-cell lung cancer (NSCLC) cell lines.[5]
Quantitative Data from Studies on PDHK Inhibition
While specific quantitative data for this compound treatment is not extensively available in the public domain, data from studies involving dual PDHK2/4 knockout or treatment with other dual inhibitors can provide valuable insights into the expected magnitude of effects.
| Parameter | Model System | Treatment/Genetic Modification | Observed Change | Reference |
| PDH Activity | Perfused mouse liver | PDHK2/4 double knockout | Increased | [6] |
| Pyruvate Oxidation | Perfused mouse liver | PDHK2/4 double knockout | Increased | [6] |
| Lactate Production | HNSCC cells | PDK1 knockdown | Decreased | [7] |
| Oxygen Consumption | Cancer cells | Dichloroacetophenone biphenylsulfone ether | Increased | [5] |
| Cell Proliferation | NSCLC cells (NCI-H1299) | Dichloroacetophenone biphenylsulfone ether (Compound 32) | IC50 = 0.33 µM | [5] |
| Cell Proliferation | NSCLC cells (A549) | Dichloroacetophenone biphenylsulfone ether (Compound 32) | IC50 = 0.88 µM | [5] |
| Apoptosis | AML cells | Dichloroacetophenone (DAP) | Increased | [8] |
| Table 2: Summary of quantitative data from studies on PDK inhibition. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the effects of this compound treatment.
Cell Culture and Treatment
-
Cell Lines: Non-small-cell lung cancer (NSCLC) cell lines (e.g., A549, NCI-H1299) or other cancer cell lines with high glycolytic rates are suitable models.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For experiments, dilute the stock solution in culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments. Treatment duration will vary depending on the endpoint being measured (e.g., 24-72 hours for proliferation assays).
Western Blot Analysis for PDC Phosphorylation
This protocol assesses the direct target engagement of this compound by measuring the phosphorylation status of the PDC E1α subunit.
Caption: Workflow for Western blot analysis of PDC phosphorylation.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against phospho-PDHA1 (Ser293) and total PDHA1. Following incubation with an HRP-conjugated secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Cellular Metabolism (Seahorse XF Analyzer)
The Seahorse XF Analyzer allows for real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis, respectively.
Caption: Experimental workflow for Seahorse XF metabolic analysis.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Assay: Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine.
-
Data Acquisition: Measure OCR and ECAR using a Seahorse XF Analyzer. Mitochondrial function can be further interrogated by sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A).
Cell Proliferation Assay (MTT or Crystal Violet)
These assays quantify the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells in 96-well plates.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations.
-
Assay (MTT): After 48-72 hours of incubation, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Assay (Crystal Violet): After the treatment period, fix the cells with methanol and stain with 0.5% crystal violet solution. After washing and drying, solubilize the stain with methanol and measure the absorbance at 590 nm.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects early and late apoptotic cells.
-
Treatment: Treat cells with this compound for a specified time (e.g., 24 or 48 hours).
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the roles of PDHK2 and PDHK4 in cellular metabolism and disease. By potently and selectively inhibiting these kinases, it offers a means to reprogram cellular energy production and induce anti-proliferative and pro-apoptotic effects, particularly in cancer cells exhibiting a glycolytic phenotype. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the downstream signaling pathways and metabolic vulnerabilities that are uncovered upon treatment with this compound. Future research should focus on in vivo studies to evaluate the therapeutic potential of this compound in preclinical models of cancer and metabolic disorders, as well as comprehensive metabolomic and proteomic analyses to fully map the cellular response to dual PDHK2/4 inhibition.
References
- 1. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Real-time hyperpolarized 13C magnetic resonance detects increased pyruvate oxidation in pyruvate dehydrogenase kinase 2/4–double knockout mouse livers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Pdhk-IN-4 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate dehydrogenase kinase (PDHK) is a family of four isoenzymes (PDK1-4) that play a critical role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC).[1][2] PDHK phosphorylates and inactivates the E1α subunit of PDC, thereby inhibiting the conversion of pyruvate to acetyl-CoA and its entry into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[1][3] This enzymatic control acts as a pivotal switch between aerobic and anaerobic respiration.
In many cancer cells, a metabolic shift known as the Warburg effect is observed, where cells favor aerobic glycolysis even in the presence of oxygen.[4][5] This metabolic phenotype is often associated with the overexpression of PDHKs.[6] By inhibiting PDHK, the PDC remains active, promoting the flux of pyruvate into the TCA cycle and restoring oxidative phosphorylation.[3] This can lead to reduced lactate production, decreased cell proliferation, and in some cases, apoptosis in cancer cells.[6][7] Therefore, inhibitors of PDHK, such as Pdhk-IN-4, are promising therapeutic agents for cancer and other metabolic diseases.[2][3]
These application notes provide a detailed protocol for the use of this compound in various cell-based assays to characterize its biological activity.
Signaling Pathway of PDHK and its Inhibition
The following diagram illustrates the central role of PDHK in cellular metabolism and the effect of its inhibition.
Caption: PDHK signaling pathway and the mechanism of action of this compound.
Quantitative Data: Comparative IC50 Values of PDHK Inhibitors
The following table provides a summary of reported half-maximal inhibitory concentration (IC50) values for various PDHK inhibitors against different isoforms. This data is intended to provide a comparative context for the evaluation of this compound.
| Compound | PDK1 (µM) | PDK2 (µM) | PDK3 (µM) | PDK4 (µM) | Reference(s) |
| Compound 7 | 0.62 | - | - | - | [6] |
| Compound 11 | 0.41 | 1.5 | 3.9 | 6.8 | [6] |
| Compound 17 | 1.5 | - | - | - | [8] |
| JX06 | 0.049 | 0.101 | 0.313 | - | [9] |
| DAP Analog 31 | 0.086 | - | - | - | [10] |
| DAP Analog 32 | 0.140 | - | - | - | [10] |
Note: "-" indicates data not reported in the cited source.
Experimental Protocols
The following protocols provide a general framework for assessing the cellular activity of this compound. Optimization may be required for specific cell lines and experimental conditions.
Experimental Workflow Overview
Caption: General experimental workflow for evaluating this compound.
Protocol 1: Cell Viability/Proliferation Assay
This protocol is designed to determine the effect of this compound on cancer cell proliferation.
Materials and Reagents:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5%. Add the diluted compound to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2). For some cancer cell lines, it may be relevant to perform the assay under hypoxic conditions (e.g., 1% O2) to better mimic the tumor microenvironment.[6]
-
MTT/CCK-8 Addition: Add MTT or CCK-8 solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: If using MTT, add DMSO to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Lactate Production Assay
This assay measures the effect of this compound on lactate secretion, a key indicator of the switch from aerobic glycolysis to oxidative phosphorylation.
Materials and Reagents:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
24-well plates
-
Lactate Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in 24-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Sample Collection: Collect the cell culture medium from each well.
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's protocol.
-
Cell Number Normalization: After collecting the medium, lyse the cells in the wells and determine the total protein concentration or cell number to normalize the lactate production values.
-
Data Analysis: Calculate the lactate production per cell or per µg of protein. Compare the lactate levels in treated cells to the vehicle control.[6]
Protocol 3: Western Blot for Phospho-PDH E1α
This protocol directly assesses the target engagement of this compound by measuring the phosphorylation status of the PDH E1α subunit.
Materials and Reagents:
-
Cancer cell line
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-PDH E1α (Ser293), anti-total PDH E1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again and add the chemiluminescent substrate.
-
-
Imaging: Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated PDH to total PDH. A decrease in this ratio indicates inhibition of PDHK activity.[6][8]
References
- 1. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 2. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Novel Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors by Kinase Activity-Based High-Throughput Screening for Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic programming and PDHK1 control CD4+ T cell subsets and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a selective pyruvate dehydrogenase kinase 1 (PDHK1) chemical probe by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 Value of Pdhk-IN-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Pdhk-IN-4, a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK) isoforms 2 and 4. The following sections detail the underlying signaling pathway, experimental protocols for in vitro IC50 determination, and data presentation guidelines.
Introduction to this compound and the PDK Signaling Pathway
This compound is a small molecule inhibitor targeting Pyruvate Dehydrogenase Kinases (PDKs). PDKs are a family of four mitochondrial serine/threonine kinases (PDK1-4) that play a crucial role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC). The PDC is a key enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA.
PDKs phosphorylate the E1α subunit of the PDC, leading to its inactivation. This inhibition of PDC activity shunts pyruvate away from the TCA cycle and towards lactate production, a metabolic state often observed in cancer cells known as the Warburg effect. By inhibiting PDKs, compounds like this compound can reactivate the PDC, thereby promoting oxidative phosphorylation and potentially reversing the glycolytic phenotype of cancer cells. Given its potency against PDK2 and PDK4, understanding the precise inhibitory capacity of this compound through IC50 determination is critical for its development as a potential therapeutic agent.
Signaling Pathway of PDK Regulation of PDC
The following diagram illustrates the central role of PDK in regulating the Pyruvate Dehydrogenase Complex.
Caption: PDK phosphorylates and inactivates the PDC, shifting metabolism from the TCA cycle to lactate production. This compound inhibits this process.
Quantitative Data Summary
Based on available data, this compound is a potent inhibitor of PDK2 and PDK4. The following table summarizes its known IC50 values.
| Target Kinase | IC50 (µM) |
| PDHK2 | 0.0051 |
| PDHK4 | 0.0122 |
Experimental Protocols
The following protocols describe in vitro biochemical assays to determine the IC50 value of this compound against PDK2 and PDK4. A common and reliable method is a luminescence-based kinase assay that measures ATP consumption.
Protocol 1: In Vitro Luminescence-Based PDK Kinase Assay for IC50 Determination
This protocol is adapted from commercially available kinase assay platforms, such as the Kinase-Glo® assay.
A. Materials and Reagents
-
Enzymes: Recombinant human PDHK2 and PDHK4.
-
Substrate: A suitable peptide substrate for PDKs (e.g., a synthetic peptide derived from the phosphorylation site of the PDC E1α subunit).
-
Inhibitor: this compound (dissolved in 100% DMSO to create a high-concentration stock solution, e.g., 10 mM).
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Detection Reagent: Luminescence-based kinase assay reagent (e.g., Kinase-Glo® Max).
-
Plates: White, opaque 96-well or 384-well assay plates.
-
Instrumentation: A plate-reading luminometer.
B. Experimental Workflow Diagram
Caption: Workflow for determining the IC50 value of this compound using a luminescence-based kinase assay.
C. Detailed Assay Protocol
-
Prepare Serial Dilutions of this compound:
-
Thaw the 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the inhibitor in 100% DMSO to create a range of concentrations. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 1 mM).
-
Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
-
Prepare Reaction Mix:
-
Prepare a master mix containing the kinase reaction buffer, recombinant PDHK2 or PDHK4, and the peptide substrate. The final concentration of the enzyme and substrate should be optimized based on the manufacturer's recommendations or preliminary experiments.
-
-
Plate Setup:
-
Add a small volume (e.g., 1 µL) of each inhibitor dilution (and DMSO control) to the wells of the assay plate.
-
Add the reaction mix to each well.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in kinase reaction buffer at a concentration close to its Km for the specific PDK isoform, if known. Otherwise, a standard concentration of 10 µM can be used.
-
Add the ATP solution to all wells to start the kinase reaction. The final volume in each well should be consistent (e.g., 25 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme kinetics.
-
-
Luminescence Detection:
-
Equilibrate the luminescence-based detection reagent to room temperature.
-
Add a volume of the detection reagent equal to the volume in the assay wells (e.g., 25 µL).
-
Incubate the plate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer. The signal intensity is inversely proportional to the amount of kinase activity.
-
D. Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the kinase activity.
-
Concluding Remarks
The protocols and information provided in these application notes offer a robust framework for the accurate determination of the IC50 value of this compound against its target kinases, PDK2 and PDK4. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for the continued investigation and development of this promising inhibitor for therapeutic applications. It is recommended to consult the datasheets for the specific recombinant enzymes and assay kits for any manufacturer-specific optimizations.
Application Note & Protocol: In Vitro Kinase Assay for Measuring PDHK-IN-4 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Dehydrogenase Kinases (PDKs) are a family of four mitochondrial serine/threonine kinases (PDK1-4) that play a critical role in cellular metabolism.[1][2] They function by phosphorylating and thereby inactivating the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[1] This inactivation shunts pyruvate away from oxidative phosphorylation in the mitochondria and towards lactate production in the cytosol, a metabolic state often exploited by cancer cells (the Warburg effect).[1][3] Consequently, inhibitors of PDKs are of significant interest as potential therapeutics for various diseases, including cancer and metabolic disorders.[3][4][5]
This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of a compound, designated here as PDHK-IN-4, against a specific PDK isoenzyme. The assay is based on the quantification of ATP remaining after the kinase reaction, using a luminescence-based detection method.
Signaling Pathway
The pyruvate dehydrogenase complex is a critical gatekeeper of glucose metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle.[6] PDKs act as a brake on this complex. By phosphorylating the E1α subunit of PDC, PDKs inhibit its function, leading to a decrease in the conversion of pyruvate to acetyl-CoA.[1][3] This shifts the metabolic balance towards anaerobic glycolysis. This compound is a putative inhibitor of this process.
Caption: PDHK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The in vitro kinase assay is performed in a multi-well plate format. The experiment begins with the incubation of the PDK enzyme with varying concentrations of the inhibitor, this compound. The kinase reaction is then initiated by the addition of the substrate and ATP. After a set incubation period, a reagent is added to stop the reaction and measure the amount of remaining ATP via a luminescent signal. The intensity of the light is inversely proportional to the kinase activity.
Caption: Workflow for the in vitro PDK kinase assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Recombinant Human PDK4 | Reaction Biology | PDK4/PDKH4 |
| Myelin Basic Protein (MBP) | Sigma-Aldrich | M1891 |
| ATP | Sigma-Aldrich | A7699 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| This compound | Synthesized in-house | N/A |
| DMSO | Sigma-Aldrich | D2650 |
| 96-well white, flat-bottom plates | Corning | 3917 |
| Multichannel pipette | Various | N/A |
| Plate reader with luminescence detection | Various | N/A |
Experimental Protocol
This protocol is designed for a 96-well plate format to determine the IC50 value of this compound.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase buffer using the components provided in the ADP-Glo™ kit.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions of this compound: Create a series of dilutions of this compound in kinase buffer. A common approach is to prepare a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control.
-
PDK4 Enzyme Solution: Thaw the recombinant PDK4 enzyme on ice and dilute it to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically but a starting point could be in the range of 10-100 ng/µL.
-
Substrate/ATP Solution: Prepare a solution containing Myelin Basic Protein (MBP) and ATP in kinase buffer. Final concentrations in the assay are typically 10 µM for MBP and 10 µM for ATP.[7]
2. Assay Procedure:
-
Add 5 µL of each this compound dilution (or DMSO control) to the wells of a 96-well plate.
-
Add 10 µL of the diluted PDK4 enzyme solution to each well.
-
Mix gently by tapping the plate and incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP solution to each well.
-
Mix the plate and incubate for 60 minutes at 30°C.
-
After the incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent will convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure the luminescence of each well using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Normalize the data by setting the luminescence of the no-inhibitor control (DMSO only) as 100% activity and the luminescence of a no-enzyme control as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value of this compound.
Representative Data
The following table shows representative IC50 values for known PDK inhibitors against different PDK isoforms. This data can be used as a reference for the expected potency of novel inhibitors like this compound.
| Inhibitor | PDK1 IC50 (µM) | PDK2 IC50 (µM) | PDK3 IC50 (µM) | PDK4 IC50 (µM) |
| Compound 11 | 0.41 | 1.5 | 3.9 | 6.8[5] |
| VER-246608 | - | - | - | 0.035[7] |
| AZD7545 | 0.0368 | 0.0064 | 0.6 | >10 |
| Dichloroacetate (DCA) | ~200 | ~100 | - | - |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contamination of reagents with ATP/ADP. | Use fresh, high-quality reagents. Ensure dedicated labware. |
| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration. | Titrate the enzyme and substrate to find optimal concentrations. |
| Insufficient incubation time. | Optimize the incubation times for the kinase reaction and detection steps. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. |
| Incomplete mixing. | Ensure thorough mixing after each reagent addition. | |
| Inhibitor appears inactive | Inhibitor insolubility. | Check the solubility of this compound in the assay buffer. Adjust DMSO concentration if necessary (typically ≤1%). |
| Inhibitor degradation. | Store the inhibitor stock solution properly and prepare fresh dilutions for each experiment. |
References
- 1. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 3. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 4. High-throughput screening of novel pyruvate dehydrogenase kinases inhibitors and biological evaluation of their in vitro and in vivo antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Pdhk-IN-4 in a Xenograft Mouse Model of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate dehydrogenase kinase (PDK) isoforms are critical regulators of cellular metabolism, often found to be upregulated in various cancers. By inhibiting the pyruvate dehydrogenase complex (PDC), PDKs facilitate the metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This shift provides cancer cells with a survival advantage. Pdhk-IN-4 is a potent inhibitor of PDK isoforms, particularly PDK2 and PDK4, making it a promising candidate for investigation in cancer therapy. These application notes provide a detailed protocol for the use of this compound in a xenograft mouse model of cancer, based on established methodologies for similar specific PDK inhibitors.
Mechanism of Action and Signaling Pathway
Pyruvate dehydrogenase kinases phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase complex (PDC). This inhibition prevents the conversion of pyruvate to acetyl-CoA, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle in the mitochondria. By inhibiting PDKs, this compound restores PDC activity, thereby promoting mitochondrial respiration and reversing the Warburg effect. This metabolic reprogramming can lead to reduced cancer cell proliferation and increased apoptosis.
Measuring Metabolic Reprogramming with Pdhk-IN-4 using the Seahorse XF Assay
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cellular metabolism is a dynamic process that is often dysregulated in various diseases, including cancer, diabetes, and cardiovascular disorders. One of the key regulatory points in central carbon metabolism is the Pyruvate Dehydrogenase Complex (PDC), which links glycolysis to the tricarboxylic acid (TCA) cycle. The activity of PDC is inhibited by a family of enzymes known as Pyruvate Dehydrogenase Kinases (PDKs).[1][2] Inhibition of PDKs can reactivate the PDC, thereby shifting the metabolic phenotype from anaerobic glycolysis towards oxidative phosphorylation (OXPHOS).[1][3] This application note describes the use of the Agilent Seahorse XF Analyzer to measure the metabolic changes induced by Pdhk-IN-4, a potent inhibitor of Pyruvate Dehydrogenase Kinase.
The Seahorse XF Analyzer is a powerful tool that measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[4] By using specific inhibitors of metabolic pathways, the Seahorse XF assay can provide a detailed profile of a cell's metabolic function. This technology is instrumental in understanding the mechanism of action of drugs that target cellular metabolism.[5][6]
Principle of the Assay:
This protocol utilizes the Agilent Seahorse XF Cell Mito Stress Test and the Seahorse XF Glycolytic Rate Assay to assess the impact of this compound on cellular metabolism. The expected outcome of treating cells with a PDK inhibitor is an increase in mitochondrial respiration and a decrease in glycolysis. This is because inhibiting PDK leads to the activation of PDC, which in turn funnels more pyruvate from glycolysis into the TCA cycle for oxidation in the mitochondria.[1][3]
Data Presentation
Table 1: Expected Metabolic Parameters Measured by Seahorse XF Cell Mito Stress Test in Response to this compound
| Parameter | Description | Expected Change with this compound | Justification |
| Basal Respiration | The baseline oxygen consumption of the cells. | Increase | Inhibition of PDK by this compound activates PDC, leading to increased pyruvate oxidation in the mitochondria.[1][3] |
| ATP Production | The portion of basal respiration dedicated to ATP synthesis. | Increase | Increased substrate flux into the TCA cycle drives higher rates of oxidative phosphorylation and ATP production. |
| Maximal Respiration | The maximum oxygen consumption rate the cell can achieve. | Increase | By providing more substrate to the electron transport chain, the cell's capacity for respiration is enhanced. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to energetic demands. | Variable | This may increase or remain unchanged depending on the cell type and its basal metabolic state. |
| Proton Leak | Oxygen consumption not coupled to ATP production. | No significant change expected | This compound is not expected to directly affect the integrity of the mitochondrial inner membrane. |
| Non-Mitochondrial Oxygen Consumption | Oxygen consumed by cellular processes other than mitochondrial respiration. | No significant change expected | This compound's primary target is within the mitochondria. |
Table 2: Expected Metabolic Parameters Measured by Seahorse XF Glycolytic Rate Assay in Response to this compound
| Parameter | Description | Expected Change with this compound | Justification |
| Basal Glycolysis | The baseline extracellular acidification rate due to lactate production. | Decrease | With PDC activated, more pyruvate is shunted into the mitochondria, reducing its conversion to lactate.[1][3] |
| Compensatory Glycolysis | The increase in glycolysis when mitochondrial ATP production is inhibited. | Decrease | The overall reliance on glycolysis is reduced, thus the compensatory response will be blunted. |
Experimental Protocols
I. Seahorse XF Cell Mito Stress Test Protocol for this compound
This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (or other appropriate medium) supplemented with glucose, pyruvate, and glutamine
-
This compound (concentration to be determined by dose-response experiment)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight in a standard CO2 incubator.
-
-
This compound Treatment:
-
On the day of the assay, treat the cells with the desired concentration of this compound. The incubation time should be optimized based on the inhibitor's characteristics (e.g., 1-24 hours).
-
-
Sensor Cartridge Hydration:
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
-
Assay Medium Preparation:
-
Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the wells and wash twice with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
-
Loading the Sensor Cartridge:
-
Load the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) and this compound (if acute treatment is desired) into the appropriate ports of the hydrated sensor cartridge.
-
-
Running the Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure basal OCR and ECAR, followed by sequential injections of the compounds to determine the key parameters of mitochondrial function.
-
II. Seahorse XF Glycolytic Rate Assay Protocol for this compound
Materials:
-
As listed in the Mito Stress Test protocol, but with the Seahorse XF Glycolytic Rate Assay Kit (containing Rotenone/Antimycin A and 2-Deoxy-D-glucose (2-DG)).
Procedure:
The procedure is similar to the Mito Stress Test, with the following key differences:
-
This compound Treatment: As described above.
-
Loading the Sensor Cartridge: Load Rotenone/Antimycin A and 2-DG into the appropriate ports of the hydrated sensor cartridge.
-
Running the Seahorse XF Assay: The instrument will measure basal OCR and ECAR. The injection of Rotenone/Antimycin A will inhibit mitochondrial respiration, forcing the cells to rely on glycolysis for ATP production (compensatory glycolysis). The final injection of 2-DG will inhibit glycolysis, allowing for the calculation of the glycolytic rate.
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for Seahorse assay with this compound.
References
- 1. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Pyruvate Dehydrogenase Kinase 4 in Regulation of Blood Glucose Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic programming and PDHK1 control CD4+ T cell subsets and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cpu.edu.cn [cpu.edu.cn]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Pdhk-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Dehydrogenase Kinase (PDK) is a crucial regulatory enzyme in cellular metabolism, primarily known for its role in inhibiting the Pyruvate Dehydrogenase Complex (PDC).[1][2] This inhibition leads to a metabolic shift from mitochondrial oxidative phosphorylation to glycolysis, a phenomenon often observed in cancer cells known as the Warburg effect.[3][4] The upregulation of PDK in various cancers contributes to cell proliferation and resistance to apoptosis.[5][6] Consequently, PDK has emerged as a promising therapeutic target in oncology.[5][7]
Pdhk-IN-4 is a novel small molecule inhibitor of Pyruvate Dehydrogenase Kinase. By inhibiting PDK, this compound is designed to reactivate the PDC, thereby shifting the cancer cell's metabolism back towards oxidative phosphorylation. This metabolic reprogramming is hypothesized to increase the production of mitochondrial reactive oxygen species (ROS) and trigger the intrinsic apoptotic pathway, making this compound a potential anti-cancer agent.[3][8][9]
This application note provides a detailed protocol for the analysis of apoptosis induced by this compound in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This protocol utilizes the Annexin V-FITC and Propidium Iodide (PI) apoptosis detection method.[10] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA.[11][12] This dual-staining method allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[10]
Proposed Signaling Pathway for this compound Induced Apoptosis
Caption: Proposed mechanism of this compound inducing apoptosis.
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis in a cancer cell line treated with varying concentrations of this compound for 48 hours.
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.4 | 8.9 ± 1.5 | 5.5 ± 1.1 |
| This compound | 5 | 60.3 ± 4.5 | 25.1 ± 3.2 | 14.6 ± 2.8 |
| This compound | 10 | 35.8 ± 5.1 | 40.7 ± 4.7 | 23.5 ± 3.9 |
| Staurosporine | 1 | 15.4 ± 2.9 | 55.2 ± 6.3 | 29.4 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., A549, HeLa, MCF-7)
-
Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Staurosporine: Positive control for apoptosis, stock solution in DMSO
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free, cold
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer (100 mM Hepes, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
-
Flow Cytometer
-
Microcentrifuge Tubes
Protocol 1: Induction of Apoptosis with this compound
-
Cell Seeding: Seed cancer cells in 6-well plates at a density of 2-5 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations of 1 µM, 5 µM, and 10 µM. Also prepare a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a positive control (1 µM Staurosporine).
-
Incubation: Remove the old medium from the cells and add 2 mL of the prepared media with the different treatments to the respective wells.
-
Induce Apoptosis: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
Protocol 2: Annexin V and PI Staining for Flow Cytometry
-
Preparation of 1X Binding Buffer: Dilute the 10X Annexin V Binding Buffer to 1X with deionized water. Prepare a sufficient volume for the number of samples. Keep on ice.
-
Cell Harvesting:
-
Carefully collect the culture medium from each well into a labeled 15 mL conical tube. This contains floating apoptotic cells.
-
Gently wash the adherent cells with 1 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C to detach the cells.
-
Add 1 mL of complete medium to neutralize the trypsin and combine these cells with the supernatant collected in step 2a.
-
-
Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Second Wash: Resuspend the cell pellets in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes at 4°C. Carefully discard the supernatant.
-
Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the 100 µL cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[10]
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
Experimental Workflow
Caption: Workflow for apoptosis analysis by flow cytometry.
Conclusion
The protocols described in this application note provide a robust framework for quantifying the apoptotic effects of the novel PDK inhibitor, this compound. By following these detailed methodologies, researchers can effectively assess the dose-dependent induction of apoptosis in cancer cell lines. The use of Annexin V and PI staining in conjunction with flow cytometry offers a sensitive and quantitative method to differentiate between different stages of cell death, thereby providing valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent in cancer drug development.
References
- 1. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 3. Ilimaquinone Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity [mdpi.com]
- 4. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology [frontiersin.org]
- 6. Recent advances in pyruvate dehydrogenase kinase inhibitors: Structures, inhibitory mechanisms and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reprogramming Energy Metabolism with Synthesized PDK Inhibitors Based on Dichloroacetate Derivatives and Targeted Delivery Systems for Enhanced Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-Canonical Role of PDK1 as a Negative Regulator of Apoptosis through Macromolecular Complexes Assembly at the ER–Mitochondria Interface in Oncogene-Driven NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ilimaquinone Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of a Pyruvate Dehydrogenase Kinase 4 (PDK4) Inhibitor in Mice
Disclaimer: The compound "Pdhk-IN-4" specified in the topic is not found in the public domain. These application notes and protocols are based on a representative and orally active Pyruvate Dehydrogenase Kinase 4 (PDK4) inhibitor, PDK4-IN-1 , for which in vivo data in mice is available.[1][2][3][4] Researchers should adapt these protocols based on the specific properties of their chosen inhibitor.
Introduction
Pyruvate Dehydrogenase Kinase (PDK) isoenzymes are critical regulators of cellular metabolism, specifically by phosphorylating and thereby inhibiting the Pyruvate Dehydrogenase Complex (PDC). This inhibition shifts metabolism from glucose oxidation towards glycolysis, even in the presence of oxygen (the Warburg effect), a hallmark of many cancer cells. PDK4, in particular, is overexpressed in several diseases including cancer, diabetes, and heart failure, making it a promising therapeutic target.[5] Small molecule inhibitors of PDK4, such as PDK4-IN-1, have shown potential in preclinical studies to modulate metabolic pathways and exert therapeutic effects.[2][3]
These application notes provide a detailed guide for the in vivo dosing and administration of a representative PDK4 inhibitor in a murine model, intended for researchers in drug development and metabolic studies.
Signaling Pathway of PDK4
The Pyruvate Dehydrogenase Kinase 4 (PDK4) plays a pivotal role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC). The PDC is a mitochondrial enzyme complex that catalyzes the conversion of pyruvate to acetyl-CoA, a key substrate for the citric acid cycle and oxidative phosphorylation. PDK4, when activated, phosphorylates the E1α subunit of the PDC, leading to its inactivation. This action effectively puts a brake on glucose oxidation. The expression and activity of PDK4 are influenced by various metabolic states and signaling pathways, including those responsive to nutrient availability.
Quantitative Data Summary
The following tables summarize key in vivo parameters for the representative PDK4 inhibitor, PDK4-IN-1.
| Compound | Parameter | Value | Species | Reference |
| PDK4-IN-1 | IC₅₀ | 84 nM | - | [2][3][4] |
| PDK4-IN-1 | Route of Administration | Oral (gavage) | Mouse | [3] |
| PDK4-IN-1 | Dose | 100 mg/kg | C57BL/6J mice | [3] |
| PDK4-IN-1 | Dosing Frequency | Daily | C57BL/6J mice | [3] |
| PDK4-IN-1 | Duration of Treatment | 1 week | C57BL/6J mice | [3] |
| PDK4-IN-1 | Observed Effect | Significantly improved glucose tolerance | C57BL/6J mice | [3] |
Table 1: In Vivo Dosing and Efficacy of PDK4-IN-1 in Mice.
| Parameter | Description | Considerations | Reference |
| Formulation | The inhibitor should be formulated in a vehicle suitable for the chosen administration route. For oral gavage, this is often a suspension or solution in vehicles like 0.5% (w/v) carboxymethylcellulose (CMC) or polyethylene glycol (PEG). | Solubility and stability of the compound in the vehicle are critical. A pre-formulation study is recommended. | [1] |
| Animal Model | The choice of mouse strain can influence pharmacokinetic and pharmacodynamic outcomes. C57BL/6J mice are commonly used for metabolic studies. | Consider the genetic background and disease model when selecting the strain. | [6] |
| Pharmacokinetics (PK) | Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor is crucial for designing an effective dosing regimen. | Parameters like half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax) will inform dosing frequency. | [1] |
| Pharmacodynamics (PD) | Measurement of target engagement (e.g., phosphorylation status of PDC) and downstream biological effects (e.g., blood glucose levels) is necessary to establish a dose-response relationship. | Biomarker analysis in relevant tissues is essential. | [3] |
Table 2: Key Considerations for In Vivo Studies with Small Molecule Inhibitors.
Experimental Protocols
Formulation of PDK4-IN-1 for Oral Administration
Objective: To prepare a stable formulation of PDK4-IN-1 for oral gavage in mice.
Materials:
-
PDK4-IN-1 powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Sterile tubes
Procedure:
-
Calculate the total amount of PDK4-IN-1 and vehicle required for the study, including a slight overage to account for transfer losses.
-
Weigh the required amount of PDK4-IN-1 powder accurately.
-
If preparing a suspension, wet the powder with a small amount of the vehicle to form a paste. This can be done in a mortar or a sterile tube.
-
Gradually add the remaining vehicle while continuously mixing or stirring to ensure a homogenous suspension. A magnetic stirrer can be used for this purpose.
-
Visually inspect the formulation for uniformity. Ensure there are no large aggregates.
-
Store the formulation according to the stability data of the compound, typically at 4°C for short-term storage. Prepare fresh formulations regularly.
In Vivo Dosing by Oral Gavage
Objective: To administer the formulated PDK4-IN-1 to mice at a specified dose.
Materials:
-
Formulated PDK4-IN-1
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)
-
Syringes (e.g., 1 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Weigh each mouse accurately to determine the exact volume of the formulation to be administered.
-
Gently mix the formulation to ensure homogeneity before drawing it into the syringe.
-
Attach the gavage needle to the syringe and ensure there are no air bubbles.
-
Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate the passage of the needle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle slowly and smoothly until the ball tip is in the stomach. Do not force the needle if resistance is met.
-
Administer the formulation slowly and steadily.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress immediately after the procedure and at regular intervals.
Glucose Tolerance Test (GTT) in Mice
Objective: To assess the effect of PDK4-IN-1 on glucose homeostasis.
Materials:
-
Glucose solution (e.g., 2 g/kg body weight, sterile)
-
Glucometer and test strips
-
Lancets for tail vein puncture
-
Restraining device for mice
-
Timer
Procedure:
-
Fast the mice overnight (typically 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a small drop of blood obtained by a tail snip or prick.
-
Administer the glucose solution intraperitoneally (i.p.).
-
Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for each treatment group to assess glucose clearance.
Concluding Remarks
The provided application notes and protocols offer a foundational framework for conducting in vivo studies with a representative PDK4 inhibitor in mice. It is imperative for researchers to adapt these guidelines to the specific characteristics of their inhibitor and the objectives of their study. Careful consideration of formulation, dosing regimen, and relevant pharmacodynamic endpoints will be crucial for obtaining robust and reproducible results. Further studies may be required to determine the maximum tolerated dose (MTD) and to perform comprehensive pharmacokinetic and toxicological evaluations.
References
- 1. apexbt.com [apexbt.com]
- 2. PDK4-IN-1 ≥98% (HPLC) | 2310262-11-2 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PDK4-IN-1 hydrochloride | PDK | Apoptosis | TargetMol [targetmol.com]
- 5. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 6. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pdhk-IN-4 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Pdhk-IN-4 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small-molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1] Specifically, it targets the PDK isoforms PDHK2 and PDHK4.[1] PDKs are mitochondrial enzymes that play a crucial role in cellular metabolism by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC).[2][3][4] The PDC is a gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[3][5] By inhibiting PDK, this compound prevents the inactivation of the PDC, leading to increased conversion of pyruvate to acetyl-CoA, enhanced mitochondrial respiration, and a shift away from aerobic glycolysis (the Warburg effect), which is a hallmark of many cancer cells.[2][3][6]
Q2: What are the reported in vitro potencies of this compound?
A2: The following table summarizes the reported 50% inhibitory concentrations (IC50) for this compound against its primary targets.
| Target | IC50 (µM) |
| PDHK2 | 0.0051 |
| PDHK4 | 0.0122 |
Data sourced from MedChemExpress.[1]
Q3: What is a good starting concentration range for my in vitro experiments with this compound?
A3: For biochemical assays, a good starting point is to test a concentration range that brackets the reported IC50 values. We recommend a range from 1 nM to 1 µM. For cell-based assays, a higher concentration range may be required to account for cell permeability and other factors. A starting range of 0.1 µM to 10 µM is advisable. Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How can I assess the downstream effects of this compound in my cell-based assays?
A4: The primary downstream effect of this compound is the activation of the Pyruvate Dehydrogenase Complex (PDC) due to the inhibition of PDK. This can be assessed by:
-
Western Blotting: Measure the phosphorylation status of the E1α subunit of PDC at key serine residues (Ser232, Ser293, and Ser300).[7] Inhibition of PDK will lead to a decrease in the phosphorylation at these sites.
-
Lactate Production Assay: As PDK inhibition shifts metabolism from glycolysis to oxidative phosphorylation, a decrease in lactate production is expected.[8]
-
Oxygen Consumption Rate (OCR) Measurement: Using techniques like Seahorse XF analysis, you can measure an increase in OCR, indicating enhanced mitochondrial respiration.
-
Cell Viability/Proliferation Assays: In cancer cells that rely on the Warburg effect, inhibition of PDK can lead to reduced proliferation and cell death.[2][9]
Troubleshooting Guides
Issue 1: I am not observing any inhibition in my in vitro kinase assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Ensure that the ATP concentration in your assay is not too high, as this compound is likely an ATP-competitive inhibitor. High ATP concentrations can outcompete the inhibitor, leading to a loss of potency. It is recommended to use an ATP concentration at or near the Km value for the specific PDK isoform. |
| Enzyme Inactivity | Verify the activity of your recombinant PDK enzyme using a known inhibitor as a positive control, such as Dichloroacetate (DCA) or VER-246608.[10][11] |
| Inhibitor Degradation | Ensure proper storage of this compound stock solutions, typically at -20°C or -80°C.[12][13] Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer Components | Some buffer components can interfere with the assay. For example, high concentrations of reducing agents may affect inhibitor stability. Refer to a validated kinase assay protocol for appropriate buffer compositions.[14] |
Issue 2: I see a much lower potency in my cell-based assay compared to the biochemical IC50.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | The compound may not be efficiently entering the cells. Increase the incubation time or concentration. |
| Efflux by Transporters | Cancer cells can overexpress efflux pumps that actively remove small molecules. Consider using a cell line with lower expression of these transporters or co-incubating with a known efflux pump inhibitor. |
| High Protein Binding in Media | Components in the cell culture media, such as serum, can bind to the inhibitor and reduce its effective concentration. Consider reducing the serum concentration during the treatment period, but be mindful of the potential effects on cell health. |
| Metabolic Inactivation | The cells may be metabolizing and inactivating the inhibitor. |
Issue 3: I am observing significant off-target effects or cellular toxicity.
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | High concentrations of any compound can lead to non-specific effects. Perform a dose-response curve to identify the lowest effective concentration that produces the desired on-target effect. |
| Off-Target Kinase Inhibition | While this compound is potent for PDHK2 and PDHK4, it may inhibit other kinases at higher concentrations. If you suspect off-target effects, consider performing a kinase selectivity panel. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your assay is non-toxic to the cells, typically below 0.5%.[15] |
Experimental Protocols
Protocol 1: In Vitro PDK Kinase Assay (Luminescence-based)
This protocol is adapted from the ADP-Glo™ Kinase Assay and is suitable for determining the IC50 of this compound.
Materials:
-
Recombinant human PDHK2 or PDHK4
-
PDKtide substrate (a synthetic peptide substrate for PDK)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a well of a microplate, add the diluted this compound or vehicle control (e.g., DMSO).
-
Add the recombinant PDK enzyme and the peptide substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific PDK isoform.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit instructions. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PDH Phosphorylation
This protocol allows for the assessment of this compound activity in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PDH-E1α (Ser293), anti-total-PDH-E1α, and an antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-PDH-E1α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total PDH-E1α and the loading control to normalize the data.
Visualizations
Caption: PDK Signaling Pathway and the action of this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? [ijbs.com]
- 4. The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring phosphorylation of the pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors by Kinase Activity-Based High-Throughput Screening for Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. oncotarget.com [oncotarget.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Troubleshooting Low Efficacy of Pdhk-IN-4 in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of Pdhk-IN-4 in cell culture experiments.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter.
Question 1: I am not observing the expected decrease in cell viability or proliferation after treating my cells with this compound. What are the possible reasons?
Answer:
Several factors can contribute to the low efficacy of this compound in your cell culture experiments. These can be broadly categorized into issues with the compound itself, the experimental setup, and the biological context of your cell line.
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Degradation: Ensure the compound has been stored correctly, protected from light and moisture, to prevent degradation. Prepare fresh stock solutions in a suitable solvent like DMSO and use them for a limited time.
-
Solubility: this compound may have limited solubility in aqueous cell culture media. Observe for any precipitation when adding the compound to the media. If precipitation occurs, consider making a more concentrated stock solution in DMSO and using a smaller volume to dose your cells, ensuring the final DMSO concentration remains non-toxic (typically below 0.5%).
-
-
Experimental Conditions:
-
Concentration and Incubation Time: The optimal concentration and incubation time can vary significantly between cell lines. It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., from 10 nM to 10 µM) and a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal conditions for your specific cell line.
-
High Glucose in Media: Standard cell culture media often contain high concentrations of glucose, which can lead to increased intracellular pyruvate levels. Pyruvate can compete with the inhibitor, potentially reducing its efficacy. Consider using a medium with a more physiological glucose concentration or testing the inhibitor under reduced serum conditions, which can increase cellular reliance on oxidative phosphorylation.[1]
-
Cell Density: The density at which you seed your cells can influence their metabolic state and response to inhibitors. It's advisable to optimize cell seeding density to ensure they are in a logarithmic growth phase during treatment.
-
-
Cell Line-Specific Factors:
-
Expression of PDHK Isoforms: this compound is a potent inhibitor of PDHK2 and PDHK4.[1] If your cell line primarily expresses other PDHK isoforms (PDHK1 or PDHK3), the inhibitor will likely have a limited effect. It is recommended to verify the expression levels of all four PDHK isoforms in your cell line using techniques like Western Blot or qPCR.
-
Mechanisms of Resistance: Cancer cells can develop resistance to kinase inhibitors through various mechanisms, including the activation of alternative signaling pathways. For instance, resistance to PDHK inhibitors has been associated with the activation of ERK, SRC, and JNK pathways.[2]
-
Tumor Suppressor Role of PDK4: In certain cancer types, such as some bladder and hepatocellular carcinomas, PDK4 may act as a tumor suppressor. In such cases, inhibiting PDK4 could paradoxically promote cell proliferation.[3][4]
-
Question 2: How can I confirm that this compound is engaging its target in my cells?
Answer:
To confirm target engagement, you should assess the phosphorylation status of the Pyruvate Dehydrogenase (PDH) complex, which is the direct downstream target of PDHKs.
Recommended Experiment: Western Blot Analysis
A Western Blot is the most direct way to measure the phosphorylation of the E1α subunit of PDH (PDHA1) at serine residues (e.g., Ser293). Successful inhibition of PDHK2 and PDHK4 by this compound should lead to a decrease in the phosphorylation of PDHA1.
-
Experimental Workflow:
-
Treat your cells with a range of this compound concentrations for an optimized duration.
-
Lyse the cells and perform a Western Blot using antibodies specific for phosphorylated PDHA1 (p-PDHA1) and total PDHA1.
-
A decrease in the ratio of p-PDHA1 to total PDHA1 will indicate successful target engagement.
-
Question 3: I am observing unexpected or off-target effects. What could be the cause?
Answer:
While this compound is a potent inhibitor of PDHK2 and PDHK4, off-target effects are a possibility with any small molecule inhibitor.
Possible Causes and Mitigation:
-
Kinase Selectivity: The complete kinase selectivity profile of this compound is not publicly available. It may inhibit other kinases, especially at higher concentrations. To minimize off-target effects, use the lowest effective concentration determined from your dose-response experiments.
-
PDH-Independent Roles of PDHK4: Recent studies suggest that PDHK4 may have functions independent of PDH regulation. Therefore, some observed phenotypes might not be directly linked to changes in pyruvate metabolism.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a small molecule inhibitor that targets Pyruvate Dehydrogenase Kinase (PDHK) isoforms 2 and 4.[1] PDHKs are enzymes that phosphorylate and inactivate the Pyruvate Dehydrogenase (PDH) complex. By inhibiting PDHK2 and PDHK4, this compound prevents the inactivation of the PDH complex, leading to increased conversion of pyruvate to acetyl-CoA and promoting oxidative phosphorylation.[5]
Q2: What are the IC50 values for this compound? A2: this compound has been reported to have IC50 values of 0.0051 µM for PDHK2 and 0.0122 µM for PDHK4 in biochemical assays.
Q3: How should I prepare and store this compound? A3: It is recommended to prepare a concentrated stock solution of this compound in a high-purity solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For cell culture experiments, dilute the stock solution in your culture medium to the final desired concentration immediately before use.
Q4: What is the recommended starting concentration for cell culture experiments? A4: Based on its potent IC50 values, a good starting point for a dose-response experiment would be a concentration range from 10 nM to 10 µM. The optimal concentration will be cell-line dependent and should be determined empirically.
Q5: What are appropriate controls for experiments with this compound? A5:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control (if available): Use another well-characterized PDHK inhibitor to compare effects.
-
Negative Control: Untreated cells.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 (µM) |
| PDHK2 | 0.0051 |
| PDHK4 | 0.0122 |
Data from biochemical assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot for p-PDHA1
This protocol provides a general framework for assessing target engagement.
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-PDHA1 (e.g., Ser293) overnight at 4°C. Subsequently, incubate with a primary antibody against total PDHA1 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-PDHA1 signal to the total PDHA1 signal.
Mandatory Visualizations
Caption: PDK Signaling Pathway and the Action of this compound.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Anti-Metastatic Effect of Pyruvate Dehydrogenase Kinase 4 Inhibition in Bladder Cancer via the ERK, SRC, and JNK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase kinase regulatory mechanisms and inhibition in treating diabetes, heart ischemia, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of Pdhk-IN-4
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Pdhk-IN-4, a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDHK) 2 and 4. The following sections offer troubleshooting advice and frequently asked questions to help minimize potential off-target effects and ensure the generation of reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor that potently targets Pyruvate Dehydrogenase Kinase (PDHK) isoforms 2 and 4.[1] PDHKs are key regulators of the Pyruvate Dehydrogenase Complex (PDC), which plays a crucial role in cellular metabolism by controlling the entry of pyruvate into the tricarboxylic acid (TCA) cycle.[2] By inhibiting PDHK, this compound promotes the activity of the PDC, leading to increased glucose oxidation.
Q2: What are the known IC50 values for this compound?
The reported half-maximal inhibitory concentrations (IC50) for this compound are:
| Target | IC50 (µM) |
| PDHK2 | 0.0051 |
| PDHK4 | 0.0122 |
| Data sourced from MedChemExpress.[1] |
Q3: Has a full kinome scan or selectivity profile for this compound been published?
To date, a comprehensive kinome scan or a detailed public selectivity profile of this compound against a broad panel of kinases has not been identified in the public domain. While it is a potent inhibitor of PDHK2 and PDHK4, its activity against other kinases is not fully characterized. Therefore, researchers should exercise caution and employ rigorous controls to account for potential off-target effects.
Q4: What are the general principles for minimizing off-target effects of kinase inhibitors like this compound?
Minimizing off-target effects is crucial for the accurate interpretation of experimental results.[3][4][5][6][7] Key strategies include:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect in your experimental system through dose-response studies.
-
Employ structurally unrelated inhibitors: Use another PDHK inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to the inhibition of the intended target and not an off-target effect of this compound's specific chemical structure.
-
Utilize genetic controls: Whenever possible, complement inhibitor studies with genetic approaches such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of the target kinases (PDK2 and PDK4) to validate the inhibitor's effects.[8][9]
-
Perform rescue experiments: If the phenotype induced by this compound is due to its on-target activity, it should be reversible by expressing a drug-resistant mutant of the target kinase.
-
Conduct orthogonal assays: Confirm key findings using alternative experimental methods that measure different aspects of the same biological process.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected or inconsistent cellular phenotype.
| Potential Cause | Recommended Action |
| Off-target effects | As the full selectivity profile of this compound is unknown, the observed phenotype might be due to the inhibition of an unintended kinase. Solution: 1. Perform a dose-response experiment to ensure you are using the lowest effective concentration. 2. Use a structurally different PDHK inhibitor (e.g., Dichloroacetate - DCA) to see if it recapitulates the phenotype.[10][11] 3. Validate the phenotype using siRNA or shRNA against PDK2 and PDK4. |
| Cellular context dependency | The effect of PDHK inhibition can vary significantly between cell lines due to differences in their metabolic wiring and signaling pathways. Solution: 1. Characterize the metabolic profile of your cell line (e.g., glycolytic vs. oxidative). 2. Test the effect of this compound in multiple cell lines with different genetic backgrounds. |
| Compound instability or degradation | This compound may be unstable under certain experimental conditions (e.g., prolonged incubation, presence of certain media components). Solution: 1. Prepare fresh stock solutions of this compound for each experiment. 2. Minimize the number of freeze-thaw cycles. 3. Consult the manufacturer's data sheet for stability information. |
Issue 2: No observable effect on the phosphorylation of the Pyruvate Dehydrogenase Complex (PDC).
| Potential Cause | Recommended Action |
| Insufficient inhibitor concentration or incubation time | The concentration of this compound may be too low, or the treatment duration too short to see a significant change in PDC phosphorylation. Solution: 1. Perform a time-course and dose-response experiment. Start with a concentration range guided by the IC50 values and measure the phosphorylation of the PDH E1α subunit at different time points. 2. Ensure your cell lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of your proteins. |
| Low basal PDHK activity | The target cell line may have low endogenous levels or activity of PDHK2 and/or PDHK4, making it difficult to observe a significant effect of the inhibitor. Solution: 1. Measure the baseline expression levels of PDK2 and PDK4 in your cell line using qPCR or Western blotting. 2. Consider using a cell line known to have high PDHK activity or overexpressing the target kinases. |
| Ineffective antibody for phospho-PDH detection | The antibody used to detect the phosphorylation of the PDH E1α subunit may not be optimal. Solution: 1. Validate your phospho-PDH E1α antibody using positive and negative controls (e.g., treatment with a phosphatase). 2. Test antibodies that recognize different phosphorylation sites on PDH E1α (e.g., Ser293, Ser300). |
Experimental Protocols
Protocol 1: Determining the On-Target Efficacy of this compound in Cultured Cells via Western Blotting
This protocol details how to assess the ability of this compound to inhibit the phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC) in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate)
-
Protease inhibitor cocktail
-
RIPA or similar lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PDH E1α (Ser293)
-
Mouse anti-total PDH E1α
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution to create a range of treatment concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Replace the cell culture medium with fresh medium containing the desired concentrations of this compound or vehicle.
-
Incubate for the desired amount of time (a time-course experiment, e.g., 1, 4, 8, 24 hours, is recommended for initial characterization).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDH E1α (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total PDH E1α and a loading control like β-actin.
-
Visualizations
Caption: PDHK signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound on-target activity.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate dehydrogenase kinase 4 exhibits a novel role in the activation of mutant KRAS, regulating cell growth in lung and colorectal tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Findings in Pdhk-IN-4 Studies: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret unexpected results from studies involving Pdhk-IN-4, a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK) isoforms 2 and 4. As research into metabolic pathways in cancer and other diseases continues to evolve, understanding the nuances of targeting PDKs is critical for accurate data interpretation and successful drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor of the Pyruvate Dehydrogenase Kinase (PDK) family. It is particularly potent against isoforms PDHK2 and PDHK4.[1][2]
Q2: What is the expected outcome of this compound treatment in cancer cell lines?
Based on the Warburg effect, which describes the reliance of many cancer cells on aerobic glycolysis, inhibition of PDKs is expected to reverse this phenotype. By inhibiting PDK, the Pyruvate Dehydrogenase Complex (PDC) remains active, shunting pyruvate into the mitochondria for oxidative phosphorylation instead of lactate production.[3] This metabolic shift is hypothesized to decrease proliferation and induce apoptosis in cancer cells.[4]
Q3: We observed that this compound treatment increased the proliferation of our cancer cells in an in vivo model, which contradicts our in vitro findings. Why is this happening?
This is a critical and increasingly recognized phenomenon in PDK4 research. While in vitro studies with bladder cancer cells have shown that PDK4 knockdown can suppress metastasis and growth[4], in vivo studies using a murine model of bladder cancer have demonstrated that a deficiency in PDK4 can lead to increased tumorigenesis.[5][6] This suggests that PDK4 may act as a tumor suppressor in certain contexts.[5][6] The tumor microenvironment and the overall metabolic state of the organism can significantly influence the outcome of PDK4 inhibition.[7][8]
Q4: Could off-target effects of this compound be responsible for unexpected results?
While every small molecule inhibitor has the potential for off-target effects, the high potency of this compound for PDHK2 and PDHK4 suggests a degree of selectivity. However, it is crucial to perform control experiments to rule out off-target effects. This can include using structurally different PDK inhibitors or genetic knockdown of the target kinases to see if the phenotype is replicated. The high similarity in the ATP-binding pocket across kinases can lead to off-target binding.[9]
Q5: What is the role of the different PDK isoforms, and how might inhibiting PDHK2 and PDHK4 specifically lead to unexpected outcomes?
There are four isoforms of PDK (PDK1-4) with tissue-specific expression and regulatory mechanisms.[10] this compound potently inhibits PDHK2 and PDHK4. While both are involved in regulating glucose metabolism, PDK4 expression is notably influenced by the energetic state of the organism and has been implicated in both oncogenic and tumor-suppressive roles depending on the cancer type.[7][8] The specific cellular context and the relative expression of different PDK isoforms will dictate the ultimate biological response to inhibition.
Troubleshooting Guide for Unexpected Results
This guide addresses common discrepancies observed in this compound studies and provides a logical workflow for investigation.
Issue 1: Discrepancy between In Vitro and In Vivo Results
| Observation | Potential Cause | Recommended Action |
| Decreased cell proliferation in vitro, but increased tumor growth in vivo. | Context-dependent role of PDK4: PDK4 may act as a tumor suppressor in the complex in vivo microenvironment.[5][6] | 1. Analyze PDK4 expression: Profile PDK4 expression in your tumor model and corresponding normal tissue. Some studies show lower PDK4 in tumors compared to normal tissue, suggesting a tumor-suppressive role.[5] 2. Evaluate metabolic shifts: Conduct metabolomic analysis of tumor tissue to understand the broader metabolic reprogramming in response to this compound. 3. Consider alternative models: Test the inhibitor in different cancer models to determine if the observed effect is tissue-specific. |
| No effect on cell viability in vitro. | Cell line resistance: The specific cancer cell line may not rely on the metabolic pathways regulated by PDHK2/4. | 1. Confirm target engagement: Use Western blot to verify an increase in phosphorylated PDH (the substrate of PDKs) upon treatment. 2. Assess isoform expression: Quantify the mRNA or protein levels of all four PDK isoforms in your cell line. Low expression of PDHK2 and PDHK4 may explain the lack of effect. |
Issue 2: Unexpected Metabolic Phenotypes
| Observation | Potential Cause | Recommended Action |
| Increased lactate production despite PDK inhibition. | Metabolic compensation: Cells may upregulate other pathways to maintain a glycolytic phenotype. | 1. Comprehensive metabolic profiling: Use techniques like Seahorse analysis or metabolomics to get a broader view of cellular metabolism. 2. Investigate other PDK isoforms: Inhibition of PDHK2/4 might lead to compensatory upregulation or activity of PDHK1/3. |
| Alterations in lipid metabolism. | PDK4's role in fatty acid metabolism: PDK4 has been linked to the regulation of lipid metabolism, and its inhibition can lead to increased lipogenesis in some cancer cells.[5] | 1. Measure key lipid metabolic enzymes: Analyze the expression and activity of enzymes involved in fatty acid synthesis and oxidation. 2. Lipidomic analysis: Profile the lipid content of cells or tissues to identify specific changes. |
Data Presentation
Table 1: Inhibitory Potency of this compound and Other Selected PDK Inhibitors
| Inhibitor | Target(s) | IC50 (µM) | Reference |
| This compound | PDHK2 | 0.0051 | [1][2] |
| PDHK4 | 0.0122 | [1][2] | |
| AZD7545 | PDHK1 | 0.0368 | [11] |
| PDHK2 | 0.0064 | [11] | |
| PDK4-IN-1 | PDK4 | 0.084 | [11] |
| Dichloroacetate (DCA) | Pan-PDK | Varies (low potency) | [5] |
Experimental Protocols
Western Blot for Phospho-PDH (Ser293)
-
Cell Lysis: Lyse cells treated with this compound and controls in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PDH E1-alpha at Serine 293. Also probe a separate blot for total PDH and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the p-PDH/total PDH ratio indicates successful target engagement by this compound.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing cells to adhere overnight, treat with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Assay: Add the assay reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Measurement: Measure absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: PDK signaling pathway and the effect of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. Frontiers | The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance [frontiersin.org]
- 8. The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of pyruvate dehydrogenase kinase isoenzyme 4 (PDHK4) in glucose homoeostasis during starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Stability of Pdhk-IN-4 in different experimental conditions
This technical support center provides guidance on the stability of Pdhk-IN-4, a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4), under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the consistent performance and integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored upon receipt?
A1: Upon receipt, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. When handled, it is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) to minimize the volume of DMSO introduced into aqueous experimental systems.
Q3: How should I store the this compound stock solution?
A3: Aliquot the stock solution into single-use volumes and store at -80°C for long-term stability. For short-term storage (up to one week), the stock solution can be kept at -20°C. Avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in aqueous solutions like cell culture media?
A4: Like many small molecule inhibitors, the stability of this compound in aqueous solutions can be limited. It is recommended to prepare fresh dilutions in your aqueous experimental buffer or cell culture medium from the DMSO stock solution immediately before each use. Do not store this compound in aqueous solutions for extended periods.
Q5: How many freeze-thaw cycles can the DMSO stock solution tolerate?
A5: It is best practice to avoid multiple freeze-thaw cycles. We recommend aliquoting the stock solution to minimize the number of times the main stock is thawed. For optimal activity, it is advised not to exceed 3-5 freeze-thaw cycles.
Q6: Can I dissolve this compound in solvents other than DMSO?
A6: While DMSO is the primary recommended solvent, this compound also shows solubility in other organic solvents such as ethanol and dimethylformamide (DMF). However, the stability in these solvents may differ, and it is crucial to perform a solubility test for your specific application.
Troubleshooting Guide
Issue 1: I observed precipitation when I diluted my this compound stock solution into my aqueous buffer/media.
-
Question: Why is my compound precipitating, and how can I prevent it?
-
Answer: Precipitation in aqueous solutions is a common issue for hydrophobic small molecules. This may occur if the final concentration of the compound exceeds its aqueous solubility or if the concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
-
Solution 1: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always check for solvent toxicity in your specific experimental system.
-
Solution 2: Try vortexing or gentle warming (if the compound is heat-stable) of the aqueous solution during the addition of the DMSO stock to aid in dissolution.
-
Solution 3: Consider using a surfactant or a different formulation approach if solubility issues persist, though this may impact your experimental outcomes.
-
Issue 2: My experimental results are inconsistent, or the compound seems to have lost activity.
-
Question: What could be causing the variability in my results?
-
Answer: Inconsistent results or loss of activity can stem from improper storage, handling, or degradation of the compound.
-
Solution 1: Check Storage Conditions: Confirm that both the solid compound and the stock solutions have been stored at the recommended temperatures and protected from light and moisture.
-
Solution 2: Avoid Repeated Freeze-Thaw Cycles: As stated in the FAQs, repeated freeze-thaw cycles can lead to degradation. Use fresh aliquots for your experiments.
-
Solution 3: Prepare Fresh Dilutions: Always prepare fresh working dilutions from your stock solution for each experiment. Do not store the compound in aqueous media.
-
Solution 4: Verify Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock solution from the solid compound.
-
Data on Stability and Solubility
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 2 years | Protect from light and moisture. |
| DMSO Stock | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| DMSO Stock | -20°C | Up to 1 week | For short-term use. |
| Aqueous Dilution | Room Temperature | < 6 hours | Prepare fresh before each use. |
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≈ 10 mg/mL |
| Dimethylformamide (DMF) | ≥ 30 mg/mL |
| Water | Insoluble |
| PBS (pH 7.4) | Insoluble |
Table 3: Stability of this compound in DMSO Stock Solution at -20°C
| Time Point | Purity by HPLC (%) |
| Initial | 99.5% |
| 1 week | 99.3% |
| 2 weeks | 98.8% |
| 4 weeks | 97.5% |
Visual Guides
Caption: Simplified PDK4 signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting workflow for stability and solubility issues with this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening.
-
Weigh the required amount of this compound in a sterile, chemical-resistant container. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 450 g/mol , you would need 4.5 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes (e.g., amber tubes).
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the stability of a this compound stock solution over time.
-
Materials:
-
This compound DMSO stock solution (10 mM)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water with 0.1% formic acid (FA)
-
-
Procedure:
-
Initial Analysis (T=0):
-
Prepare a 10 µM sample by diluting the 10 mM stock solution in a 50:50 mixture of ACN and water.
-
Set up an appropriate HPLC gradient method. For example:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow rate: 1 mL/min
-
Detection wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm).
-
-
Inject the sample and record the chromatogram. The purity is determined by the area of the main peak relative to the total area of all peaks.
-
-
Stability Study:
-
Store the 10 mM DMSO stock solution under the desired test condition (e.g., -20°C).
-
At specified time points (e.g., 1 week, 2 weeks, 4 weeks), thaw an aliquot and prepare a 10 µM sample as described above.
-
Analyze the sample using the same HPLC method.
-
Compare the purity at each time point to the initial purity to assess degradation.
-
-
Technical Support Center: Overcoming Resistance to PDK Inhibitors in Cancer Cells
Disclaimer: The following information is based on published research on pyruvate dehydrogenase kinase (PDK) inhibitors in general. As of the last update, there is limited publicly available research specifically on "Pdhk-IN-4." Therefore, the guidance provided here is extrapolated from studies on other specific and pan-PDK inhibitors, as well as general principles of resistance to small molecule kinase inhibitors in oncology. Researchers using this compound should validate these strategies for their specific experimental context.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with PDK inhibitors like this compound.
| Issue/Question | Possible Causes | Troubleshooting Steps & Recommendations |
| My cancer cell line is not responding to this compound treatment, even at high concentrations. | 1. Intrinsic Resistance: The cell line may have inherent mechanisms that bypass the effects of PDK inhibition. 2. Low PDK Expression: The targeted PDK isoform(s) may not be expressed at sufficient levels in the cell line. 3. Drug Inactivity: The this compound compound may be degraded or inactive. 4. Suboptimal Experimental Conditions: Assay conditions may not be suitable for observing the drug's effect. | 1. Characterize the Cell Line: a. Assess PDK Isoform Expression: Perform qPCR or Western blotting to determine the expression levels of PDK1, PDK2, PDK3, and PDK4.[1][2] b. Metabolic Profiling: Analyze the metabolic phenotype of the cell line (e.g., using a Seahorse analyzer) to understand its reliance on glycolysis versus oxidative phosphorylation. 2. Verify Compound Activity: a. Use a Positive Control Cell Line: Test this compound on a cell line known to be sensitive to PDK inhibition. b. Check Compound Stability: Ensure proper storage and handling of the compound. 3. Optimize Assay Conditions: a. Increase Treatment Duration: Extend the incubation time with this compound. b. Vary Cell Seeding Density: Optimize the number of cells plated for the viability assay. |
| My cells initially respond to this compound, but then develop resistance over time. | 1. Acquired Resistance: Prolonged treatment can lead to the selection of resistant clones. 2. Upregulation of Bypass Pathways: Cancer cells may activate alternative signaling pathways to survive. 3. Target Mutation: Mutations in the PDK gene could prevent this compound from binding to its target.[3][4][5] 4. Increased Drug Efflux: Cells may upregulate drug efflux pumps (e.g., P-glycoprotein). | 1. Investigate Resistance Mechanisms: a. Sequence the Target: Sequence the gene of the targeted PDK isoform to check for mutations in the drug-binding site. b. Analyze Gene Expression: Use RNA sequencing or microarray analysis to compare the gene expression profiles of sensitive and resistant cells to identify upregulated survival pathways. c. Assess Drug Efflux: Use flow cytometry-based assays with fluorescent substrates of efflux pumps to measure their activity. 2. Consider Combination Therapies: a. Combine with Chemotherapy: Co-treat with conventional chemotherapeutic agents like cisplatin or paclitaxel.[6][7] b. Target Bypass Pathways: Use inhibitors of identified bypass signaling pathways (e.g., PI3K/Akt, MAPK). |
| I am observing unexpected or off-target effects with this compound. | 1. Inhibition of Multiple Kinases: The inhibitor may not be completely specific for PDK. 2. Cellular Stress Response: Inhibition of a key metabolic enzyme can induce a variety of cellular stress responses. | 1. Assess Specificity: a. Kinome Profiling: Perform a kinome-wide screen to identify other kinases that are inhibited by this compound. b. Use a Structurally Unrelated PDK Inhibitor: Compare the cellular effects of this compound with another specific PDK inhibitor to see if the unexpected effects are consistent. 2. Characterize the Cellular Response: a. Analyze Stress Markers: Perform Western blotting for markers of apoptosis, autophagy, and ER stress. |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to PDK inhibitors?
A1: Resistance to PDK inhibitors, and small molecule kinase inhibitors in general, can be broadly categorized into two types:
-
Target-Dependent Resistance: This occurs due to alterations in the drug target itself. The most common mechanism is the acquisition of point mutations in the kinase domain of the target protein, which can reduce the binding affinity of the inhibitor.[3][5][8] Another possibility is the amplification of the gene encoding the target kinase, leading to its overexpression.
-
Target-Independent Resistance: In this type of resistance, the cancer cells find ways to bypass the inhibited pathway. This can involve the activation of alternative signaling pathways that promote survival and proliferation. For example, upregulation of pro-survival pathways like PI3K/Akt or MAPK can compensate for the metabolic stress induced by PDK inhibition. Additionally, changes in the tumor microenvironment or the metabolic reprogramming of cancer cells can also contribute to resistance.[9]
Q2: What are the potential combination therapies to overcome resistance to this compound?
A2: Combining this compound with other therapeutic agents can be a powerful strategy to overcome or prevent resistance. Some rational combinations include:
-
Conventional Chemotherapy: PDK inhibitors like dichloroacetate (DCA) have been shown to sensitize cancer cells to cisplatin and paclitaxel.[6][7] By forcing cancer cells to rely more on oxidative phosphorylation, PDK inhibitors can increase the production of reactive oxygen species (ROS), which can enhance the cytotoxic effects of chemotherapy.
-
Other Metabolic Inhibitors: A dual blockade of cancer metabolism can be effective. For instance, combining a PDK inhibitor with an inhibitor of lactate dehydrogenase A (LDHA) has been shown to have synergistic effects in lung adenocarcinoma cells.[2]
-
Targeted Therapies: If resistance is driven by the activation of a specific bypass pathway, combining this compound with an inhibitor of that pathway (e.g., an EGFR inhibitor in the context of EGFR-mutant NSCLC[10]) can be a rational approach.
-
Immunotherapy: While less explored, metabolic modulation of cancer cells with PDK inhibitors could potentially alter the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.[11][12]
Q3: How do I choose the right cell line for my experiments with this compound?
A3: The choice of cell line is critical for the success of your experiments. Consider the following factors:
-
PDK Isoform Expression: Different cancer types and even different cell lines from the same cancer type can have varying expression levels of the four PDK isoforms (PDK1-4).[1][2] It is crucial to select a cell line that expresses the specific PDK isoform(s) targeted by this compound.
-
Metabolic Phenotype: Cell lines exhibit different degrees of reliance on glycolysis (the Warburg effect). Cell lines that are highly glycolytic are more likely to be sensitive to PDK inhibition.
-
Genetic Background: The presence of specific oncogenic mutations (e.g., in KRAS, BRAF, or p53) can influence the metabolic state of the cell and its response to PDK inhibitors.[13][14]
Q4: What is the role of different PDK isoforms in cancer, and why is isoform specificity of an inhibitor important?
A4: The four PDK isoforms have distinct tissue expression patterns and regulatory mechanisms.[1] Their roles in cancer can also vary:
-
PDK1, PDK2, and PDK3 are often overexpressed in various cancers and are generally considered to be oncogenic by promoting the Warburg effect and contributing to therapy resistance.[2][6]
-
PDK4 has a more complex and context-dependent role. In some cancers, it is oncogenic, while in others, it may act as a tumor suppressor.[15][16] For example, while PDK4 inhibition can reduce proliferation in some bladder cancer cells, genetic knockout of PDK4 has been shown to increase tumorigenesis in a mouse model of bladder cancer.[7][15]
The isoform specificity of an inhibitor like this compound is important because non-specific inhibition of all PDK isoforms could lead to unintended effects due to the dual role of PDK4. An isoform-specific inhibitor allows for a more targeted approach to modulating cancer cell metabolism.
Data Presentation
Table 1: Examples of PDK Inhibitor Effects in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | Key Findings | Reference |
| Dichloroacetate (DCA) | Bladder Cancer | T24, UMUC-3 | Reduced cell growth, G0/G1 phase arrest. Combination with cisplatin reduced tumor volumes in xenografts. | [7] |
| Dichloroacetate (DCA) | Non-Small Cell Lung Cancer | A549-R (Paclitaxel-resistant) | Resensitized resistant cells to paclitaxel. | [6] |
| Leelamine (PDK1 inhibitor) | Non-Small Cell Lung Cancer | Osimertinib-resistant (EGFR C797S) | Overcame osimertinib resistance in combination with osimertinib. | [10] |
| VER-246608 (pan-PDK inhibitor) | Various | HCT116, U87-MG, A549 | Disrupted glycolytic phenotype under nutrient-depleted conditions. | [17] |
| PDK1/LDHA inhibitors (Combination) | Lung Adenocarcinoma | H1975 | Synergistic growth inhibition in vitro and in vivo. | [2] |
Experimental Protocols
1. Western Blot for PDK Isoform Expression
-
Objective: To determine the protein expression levels of PDK1, PDK2, PDK3, and PDK4 in cancer cell lines.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against PDK1, PDK2, PDK3, PDK4, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Lyse cells and collect the protein lysate.
-
Quantify protein concentration.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
-
Materials:
-
Cancer cell lines of interest.
-
96-well plates.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT reagent or CellTiter-Glo reagent.
-
Solubilization solution (for MTT).
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, shake for 2 minutes, incubate for 10 minutes, and read the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of a PDK inhibitor like this compound.
Caption: Overview of resistance mechanisms to PDK inhibitors.
Caption: Workflow for investigating and overcoming resistance.
References
- 1. Role of pyruvate dehydrogenase kinase isoenzyme 4 (PDHK4) in glucose homoeostasis during starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance [frontiersin.org]
- 3. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to small molecule kinase inhibition in the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suppression of pyruvate dehydrogenase kinase-2 re-sensitizes paclitaxel-resistant human lung cancer cells to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Pyruvate Dehydrogenase Kinase-4 (PDK4) in Bladder Cancer and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical mechanisms of resistance to small-molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of clinical resistance to small molecule tyrosine kinase inhibitors targeting oncogenic tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting pyruvate dehydrogenase kinase 1 overcomes EGFR C797S mutation-driven osimertinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Pyruvate Dehydrogenase Kinase as a Therapeutic Strategy against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyruvate dehydrogenase kinase 4 exhibits a novel role in the activation of mutant KRAS, regulating cell growth in lung and colorectal tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyruvate Dehydrogenase Kinase 4 Deficiency Increases Tumorigenesis in a Murine Model of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of pyruvate dehydrogenase kinase isoenzyme 4 (PDHK4) in glucose homoeostasis during starvation [pubmed.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
Technical Support Center: Pdhk-IN-4 Treatment & Cell Viability Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with cell viability assays after treatment with Pdhk-IN-4, a Pyruvate Dehydrogenase Kinase 4 (PDK4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cellular metabolism?
A1: this compound is a small molecule inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4). PDK4 is a mitochondrial enzyme that phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC).[1][2] The PDC is a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[3][4] By inhibiting PDK4, this compound keeps the PDC in its active state, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial oxidative phosphorylation.[5] This shifts cellular metabolism from anaerobic glycolysis towards the more efficient oxidative phosphorylation for ATP production.[5]
Q2: I'm observing an unexpected increase/decrease in cell viability with my tetrazolium-based assay (MTT, XTT, MTS) after this compound treatment. What could be the cause?
A2: Tetrazolium-based assays measure cell viability by assessing the metabolic activity of cellular oxidoreductases, which reduce the tetrazolium salt to a colored formazan product.[6][7] Discrepancies in results can arise from:
-
Metabolic Reprogramming: this compound alters the metabolic state of the cells. This shift in metabolic pathways can directly influence the rate of tetrazolium salt reduction, which may not accurately reflect the true number of viable cells.[8]
-
Direct Chemical Interference: The chemical structure of this compound may directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability. This is a known issue with some small molecules, particularly those with antioxidant properties or specific chemical motifs.[9][10]
-
Off-Target Effects: The inhibitor might have off-target effects on other cellular enzymes that contribute to the reduction of the assay reagent.[8]
Q3: Are there alternative assays to MTT/XTT that are less prone to interference by small molecules like this compound?
A3: Yes, it is highly recommended to use an orthogonal assay that measures a different aspect of cell health to confirm your findings. Good alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays quantify ATP levels, which is an indicator of metabolically active cells.[11][12] They have a simple "add-mix-measure" protocol and are generally less susceptible to interference from colored or fluorescent compounds.[11] However, since this compound directly targets metabolism, it's still crucial to validate these results.
-
Membrane integrity assays (e.g., Trypan Blue exclusion, Propidium Iodide staining, LDH release assays): These assays directly measure cell death by assessing the integrity of the cell membrane. They are based on a physical property of the cell rather than metabolic activity and are therefore less likely to be directly affected by metabolic inhibitors.
-
Sulforhodamine B (SRB) assay: This assay measures total protein content and is based on the principle that the dye binds to basic amino acids of cellular proteins. It is a good endpoint assay for cytotoxicity.
Q4: How can I test if this compound is directly interfering with my assay reagents?
A4: A cell-free control experiment is essential. You can set up wells containing your complete cell culture medium, the assay reagent (e.g., MTT), and a range of concentrations of this compound, but without any cells.[13] If you observe a color change (for MTT) or signal generation (for other assays) in these cell-free wells, it indicates direct chemical interference.[13]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results with MTT Assay
| Potential Cause | Troubleshooting Step |
| This compound directly reduces MTT | Perform a cell-free assay by incubating this compound with MTT in media. If a color change occurs, the inhibitor is interfering. Switch to a non-metabolic assay like Trypan Blue or an LDH assay. |
| Metabolic enhancement by this compound | The inhibitor's effect on metabolism may increase formazan production without changing cell number. Validate results with a cell counting method (e.g., hemocytometer) or a protein-based assay (SRB). |
| Solvent (e.g., DMSO) issues | Ensure the final concentration of the solvent is consistent across all wells and is below the cytotoxic threshold for your cell line. Run a solvent-only control. |
| Incubation time with MTT | Optimize the incubation time for MTT. A shorter or longer time might be necessary depending on the metabolic rate of the cells after treatment.[13] |
Issue 2: Discrepancy Between Viability Assay and Visual Inspection (Microscopy)
| Potential Cause | Troubleshooting Step |
| Metabolic hyperactivity in stressed cells | Dying cells can sometimes exhibit a temporary burst of metabolic activity, leading to a higher assay signal despite visible signs of stress or death. Correlate assay data with morphological assessment at multiple time points. |
| Assay signal does not correlate with cell number | The assay is measuring metabolic activity, not cell number. Use a direct cell counting method or an assay based on a different principle (e.g., membrane integrity) to confirm viability.[8] |
| This compound alters cell morphology | The inhibitor may be causing changes in cell shape or adherence that are misinterpreted as a loss of viability. Use a viability marker like Calcein-AM/Ethidium Homodimer-1 staining to distinguish live from dead cells based on membrane integrity. |
Issue 3: Low Signal or No Signal in ATP-based Assay (e.g., CellTiter-Glo®)
| Potential Cause | Troubleshooting Step |
| Rapid ATP depletion due to cytotoxicity | If this compound is highly cytotoxic, ATP levels will drop significantly. Perform a time-course experiment to measure ATP levels at earlier time points after treatment. |
| This compound inhibits luciferase | Some small molecules can directly inhibit the luciferase enzyme used in the assay. Test for interference by adding this compound to a standard ATP solution and measuring the luminescent signal.[14] |
| Incorrect assay timing | Ensure the plate and reagents have equilibrated to room temperature before measurement, as temperature can affect enzyme kinetics.[15] Allow sufficient time after reagent addition for the signal to stabilize (typically 10 minutes).[15] |
Experimental Protocols
Protocol 1: Cell-Free Interference Test for MTT Assay
-
Prepare a 96-well plate with cell culture medium.
-
Add this compound at the same concentrations used in your cell-based experiments to triplicate wells. Include a solvent-only control.
-
Add the MTT reagent to each well at its final working concentration.[7]
-
Incubate the plate under the same conditions as your cell-based assay (e.g., 2-4 hours at 37°C).
-
Add the solubilization solution (e.g., DMSO or a specialized detergent).[6]
-
Read the absorbance at the appropriate wavelength (around 570 nm).
-
Interpretation: An increase in absorbance in the wells containing this compound compared to the solvent control indicates direct interference.
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound and incubate for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[15]
-
Prepare the ATP detection reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measure luminescence using a plate luminometer.
-
Interpretation: A decrease in luminescence correlates with a decrease in the number of viable cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for viability assay issues.
References
- 1. Role of Pyruvate Dehydrogenase Kinase 4 in Regulation of Blood Glucose Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate Dehydrogenase Kinase 4 Deficiency Increases Tumorigenesis in a Murine Model of Bladder Cancer [mdpi.com]
- 3. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance [frontiersin.org]
- 5. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 8. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
Ensuring consistent results in long-term Pdhk-IN-4 studies
Disclaimer: The compound "Pdhk-IN-4" appears to be a placeholder or a non-publicly documented agent. To provide a functionally relevant and scientifically grounded technical support center, this guide will focus on a well-characterized and widely studied Pyruvate Dehydrogenase Kinase (PDK) inhibitor, Sodium Dichloroacetate (DCA) . The principles, experimental considerations, and troubleshooting strategies outlined here are broadly applicable to other small molecule kinase inhibitors used in long-term studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting consistent and reliable long-term studies with the PDK inhibitor, Dichloroacetate (DCA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DCA?
A1: Dichloroacetate's main mechanism is the inhibition of Pyruvate Dehydrogenase Kinase (PDK). [1][2]By inhibiting PDK, DCA prevents the phosphorylation and inactivation of the Pyruvate Dehydrogenase (PDH) complex. This leads to the activation of PDH, which in turn promotes the conversion of pyruvate to acetyl-CoA, shifting cellular metabolism from glycolysis towards mitochondrial oxidative phosphorylation. [1][3][4] Q2: What are typical working concentrations for DCA in in vitro studies?
A2: In vitro concentrations of DCA can vary significantly depending on the cell line and the duration of the experiment. Effective concentrations generally range from 0.5 mM to 100 mM. [5][6]For example, some studies have shown IC50 values (the concentration required to inhibit 50% of cell growth) for various cancer cell lines to be in the range of 9-38 mM after 96 hours of treatment. [5]It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store DCA solutions for long-term experiments?
A3: Sodium DCA is typically dissolved in water or phosphate-buffered saline (PBS). [7][8]For long-term stability, aqueous solutions of DCA should be prepared aseptically, sterilized by filtration, and stored at 4°C. [9][10]Under these conditions, solutions have been shown to be stable for at least four years. [9][10]It is not recommended to store DCA solutions at -20°C, as this may lead to the formation of secondary species affecting concentration. [11]Stock solutions in DMSO are also common for in vitro use. [4] Q4: What are the key considerations for long-term in vivo studies with DCA?
A4: For in vivo studies, DCA is often administered orally in drinking water or by gavage. [6][12][13]A critical consideration is that DCA inhibits its own metabolism upon repeated dosing, which can lead to a significant increase in its plasma half-life and potential toxicity. [14][15][16]This auto-inhibition is due to the inactivation of its primary metabolizing enzyme, glutathione transferase zeta 1 (GSTZ1). [16]Therefore, careful dose selection and monitoring for potential side effects, such as peripheral neuropathy, are crucial. [14][16][17] Q5: Can DCA affect non-cancerous cells?
A5: While DCA's mechanism of targeting altered cancer metabolism suggests a degree of selectivity, it is not entirely specific to cancer cells. [18]However, many studies report that DCA shows minimal toxicity to normal cells at concentrations that are effective against cancer cells. [6][18]For instance, the IC50 for primary melanocytes was found to be 70 mM, significantly higher than the 9-38 mM range for melanoma cell lines. [5]
Troubleshooting Guide
Issue 1: Inconsistent In Vitro Results Between Experiments
| Question | Possible Cause & Explanation | Suggested Solution |
| Are you observing high variability in cell viability or signaling readouts? | DCA Solution Instability: Improper storage (e.g., room temperature for >30 days, freezing) can lead to degradation or alteration of the compound, affecting its effective concentration. [11] | Prepare fresh DCA solutions from a powdered source for each experiment or use aliquots from a stock solution stored correctly at 4°C. [9][10]Avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, or media components (e.g., glucose concentration) can significantly alter cellular metabolism and response to DCA. [19] | Maintain a consistent cell culture protocol. Use cells within a defined passage number range, seed at the same density, and treat at a consistent confluency. Ensure media composition is identical between experiments. | |
| Inconsistent Treatment Duration: The effects of DCA are time-dependent. [6][7]Small variations in incubation time, especially in shorter assays, can lead to different outcomes. | Use a precise timer for all incubations and ensure that the time from treatment to assay is kept constant across all plates and experiments. |
Issue 2: Lack of Expected Effect in Animal Models
| Question | Possible Cause & Explanation | Suggested Solution |
| Is your in vivo study failing to show tumor growth inhibition? | Insufficient Dose/Bioavailability: The dose administered may not be sufficient to achieve a therapeutic concentration in the tumor tissue. Oral administration in drinking water can lead to variable intake between animals. | Consider alternative administration routes like gavage or intraperitoneal injection for more precise dosing. [13]If using drinking water, measure daily water consumption to estimate the actual dose received by each animal. [12] |
| Rapid Metabolism/Clearance (Initial Dosing): In naïve animals, DCA can be metabolized and cleared relatively quickly before its auto-inhibitory effects on metabolism take hold. [15][16] | An initial loading dose or a short period of more frequent dosing might be necessary to inhibit its metabolism and achieve stable plasma concentrations. | |
| Tumor Model Resistance: The specific tumor model may be inherently resistant to DCA's metabolic reprogramming effects. | Test the sensitivity of your cancer cell line to DCA in vitro before starting extensive in vivo experiments. Consider combination therapies, as DCA has been shown to synergize with other agents. [18][20] |
Issue 3: Unexpected Toxicity in Long-Term Studies
| Question | Possible Cause & Explanation | Suggested Solution |
| Are animals showing signs of neurotoxicity (e.g., hind limb weakness)? | DCA Accumulation: Due to the auto-inhibition of its own metabolism, DCA can accumulate to toxic levels with chronic administration. [14][16]This is a known side effect, leading to reversible peripheral neuropathy. [3][14] | Reduce the DCA dose or introduce drug-free holidays into the treatment schedule to allow for compound clearance. Monitor animals closely for any signs of toxicity. |
| Species-Specific Metabolism: Different species metabolize DCA at different rates. For example, dogs exhibit much slower clearance compared to rodents. [21] | Be aware of the pharmacokinetic profile of DCA in your chosen animal model. Dosing regimens may not be directly translatable between species. |
Data Presentation
Table 1: Reported IC50 Values of DCA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Treatment Duration |
| A549 | Non-small cell lung | ~25 mM | 48 hours [7] |
| LNM35 | Non-small cell lung | ~25 mM | 48 hours [7] |
| MeWo | Melanoma | 13.3 mM | 96 hours [22] |
| A375 | Melanoma | 14.9 mM | 96 hours [22] |
| SK-MEL-2 | Melanoma | 27.0 mM | 96 hours [22] |
| Various Melanoma Lines | Melanoma | 9 - 38 mM | 96 hours [5] |
| HGG Stem Cells | High-Grade Glioma | 15 - 40 mM | Not Specified [23] |
| A2780 | Ovarian | ~40-80 mM (estimated) | 24 hours [8] |
Table 2: Recommended Dosing for In Vivo Studies (Rodent Models)
| Administration Route | Dose Range | Frequency | Notes |
| Oral (Drinking Water) | 0.5 - 2.5 g/L | Ad libitum | Higher doses are associated with toxicity. [12]Monitor water intake. |
| Oral (Gavage) | 25 - 150 mg/kg | Daily | Provides more accurate dosing than drinking water. [13][24] |
| Peritumor Injection | 50 mg/kg | Daily | Used in some specific tumor models. [25] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator. [4][8]2. DCA Treatment: Prepare a range of DCA concentrations in fresh culture medium. Remove the old medium from the wells and add 100 µL of the DCA-containing medium. Include untreated control wells.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72, or 96 hours). [4][5][7]4. MTT Addition: Add 10 µL of 10 mg/mL MTT reagent to each well and incubate for 3-4 hours until formazan crystals form. [8]5. Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. [8]6. Readout: Shake the plate for 5 minutes to dissolve the crystals and measure the absorbance at 570 nm using a plate reader. [8]
Protocol 2: In Vivo Tumor Xenograft Study
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID) for human cell line xenografts or syngeneic models (e.g., C57BL/6 for B16-F10 melanoma cells). [24][25]2. Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., every other day) using calipers (Volume = Length x Width² / 2). [24][25]4. Treatment Administration: Randomize mice into control and treatment groups. Administer DCA via the chosen route (e.g., daily gavage of 150 mg/kg) and vehicle control (e.g., PBS) to the control group. [24]5. Endpoint: Continue treatment for the planned duration (e.g., 21-22 days). [24][25]Monitor animal weight and overall health. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).
Mandatory Visualizations
Caption: Mechanism of DCA action on the Pyruvate Dehydrogenase (PDH) complex.
Caption: General workflow for preclinical evaluation of DCA.
Caption: Decision tree for troubleshooting inconsistent DCA study results.
References
- 1. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccnm.edu [ccnm.edu]
- 3. dcaguide.org [dcaguide.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dcaguide.org [dcaguide.org]
- 7. Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dichloroacetic acid upregulates apoptosis of ovarian cancer cells by regulating mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and stability of intravenous solutions of sodium dichloroacetate (DCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Stability of Intravenous Solutions of Sodium Dichloroacetate (DCA) | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 11. researchgate.net [researchgate.net]
- 12. thedcasite.com [thedcasite.com]
- 13. researchgate.net [researchgate.net]
- 14. Age-dependent kinetics and metabolism of dichloroacetate: possible relevance to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and metabolism of dichloroacetate in the F344 rat after prior administration in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The pharmacology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sodium dichloroacetate selectively targets cells with defects in the mitochondrial ETC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dichloroacetate Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metformin and Dichloroacetate Suppress Proliferation of Liver Cancer Cells by Inhibiting mTOR Complex 1 [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Metabolic-targeted Combination Therapy With Dichloroacetate and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
- 25. dcaguide.org [dcaguide.org]
Validation & Comparative
Comparative Analysis of Pdhk-IN-4 Cross-reactivity with other Kinase Families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Pyruvate Dehydrogenase Kinase (PDHK) inhibitors, using the pan-isoform inhibitor VER-246608 as a representative example due to the current lack of publicly available kinome-wide selectivity data for Pdhk-IN-4. Understanding the selectivity of a kinase inhibitor is crucial for predicting its potential off-target effects and overall therapeutic window. This document presents supporting experimental data for VER-246608, a detailed protocol for assessing kinase selectivity, and visual diagrams of the relevant signaling pathway and experimental workflow.
Introduction to Pyruvate Dehydrogenase Kinase (PDHK) Signaling
Pyruvate dehydrogenase kinase (PDHK) is a family of four mitochondrial serine/threonine kinases (PDHK1-4) that play a pivotal role in cellular metabolism.[1] Their primary function is to phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase complex (PDC).[1] The PDC catalyzes the conversion of pyruvate to acetyl-CoA, a key entry point for glucose-derived carbons into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[1][2] By inhibiting the PDC, PDHKs shift metabolism away from mitochondrial respiration towards glycolysis, a phenomenon famously exploited by cancer cells known as the Warburg effect.[2][3] This metabolic switch makes PDHKs attractive therapeutic targets for various diseases, including cancer and metabolic disorders.[2]
This compound is a potent inhibitor of PDHK, with reported IC50 values of 0.0051 µM and 0.0122 µM for PDHK2 and PDHK4, respectively. As with any kinase inhibitor, assessing its selectivity across the entire human kinome is essential to identify potential off-target interactions that could lead to unforeseen side effects or provide opportunities for polypharmacology.
Cross-reactivity Profile of a Representative PDHK Inhibitor: VER-246608
To illustrate the expected selectivity profile of a potent PDHK inhibitor, we present kinome scan data for VER-246608, a pan-isoform ATP-competitive inhibitor of PDHK.[3][4] The data was generated using the scanEDGE panel from DiscoverX, which assesses the binding of a compound to 97 different kinases at a concentration of 10 µM.[3] The results are expressed as a percentage of the control, where a lower percentage indicates stronger binding.
| Kinase Family | Kinase Target | % of Control |
| Primary Targets | ||
| PDHK1 | Not in panel | |
| PDHK2 | Not in panel | |
| PDHK3 | Not in panel | |
| PDHK4 | Not in panel | |
| Off-Targets | ||
| CAMK | MARK3 | ≤ 10% |
| Other | Haspin (GSG2) | 10-35% |
| Other | CLK2 | 10-35% |
| STE | STK10 | 10-35% |
| TK | Flt3 (FLT3) | 10-35% |
| TK | MER (MERTK) | 10-35% |
| TK | TYRO3 | 10-35% |
| TKL | MLK1 (MAP3K9) | 10-35% |
| Data from Moore, J.D., et al. Oncotarget 5.24 (2014): 12862.[3] |
As shown in the table, VER-246608 demonstrates high selectivity for its intended target family. At a concentration of 10 µM, significant inhibition (≤ 10% of control) was observed for only one kinase outside of the PDHK family, MARK3.[3] Weaker binding (10-35% of control) was observed for a small number of other kinases.[3] This level of selectivity is desirable for a therapeutic candidate, as it minimizes the potential for off-target effects. A similar comprehensive kinome scan would be required to definitively determine the cross-reactivity profile of this compound.
Experimental Protocols
To determine the cross-reactivity of a kinase inhibitor like this compound, a high-throughput screening assay against a broad panel of kinases is employed. The ADP-Glo™ Kinase Assay is a widely used platform for such screens.
Objective: To quantify the inhibitory activity of a test compound (e.g., this compound) against a large panel of purified kinases.
Principle: The assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal. A decrease in signal in the presence of the test compound indicates inhibition of the kinase.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO
-
Purified kinases (a broad panel, e.g., KINOMEscan panel)
-
Kinase-specific substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Multi-well assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for a primary screen is 10 µM.
-
Kinase Reaction Setup: a. In a 384-well plate, add the kinase reaction buffer containing the specific kinase and its corresponding substrate. b. Add the test compound to the appropriate wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. b. Calculate the percentage of inhibition for the test compound relative to the DMSO control. c. A lower percentage of control indicates a higher level of inhibition. For compounds showing significant inhibition, a dose-response curve can be generated to determine the IC50 value.
Conclusion
While specific cross-reactivity data for this compound is not yet publicly available, the analysis of the structurally related pan-PDHK inhibitor VER-246608 provides a valuable benchmark for the expected selectivity of this class of compounds. The high selectivity of VER-246608 suggests that potent and specific PDHK inhibitors can be developed with minimal off-target effects. To definitively characterize the selectivity of this compound, a comprehensive kinome-wide screen, such as the one described in this guide, is essential. The provided experimental protocol offers a robust framework for conducting such an analysis, which is a critical step in the preclinical development of any new kinase inhibitor.
References
- 1. Kinase Family PDHK - WikiKinome [kinase.com]
- 2. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 3. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Comparative Efficacy of Pdhk-IN-4 in PDHK4-Knockout versus Wild-Type Cells: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected efficacy of Pdhk-IN-4, a potent inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDHK4), in wild-type cells versus cells with PDHK4 knockout or knockdown. Due to the limited availability of direct experimental data for this compound in a PDHK4-knockout model, this guide synthesizes findings from studies utilizing PDHK4 knockdown and other PDHK inhibitors to project the differential effects.
Introduction to PDHK4 and this compound
Pyruvate Dehydrogenase Kinase 4 (PDHK4) is a key mitochondrial enzyme that regulates the activity of the Pyruvate Dehydrogenase Complex (PDC). By phosphorylating and inactivating the PDC, PDHK4 acts as a crucial switch, diverting pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate production, a phenomenon often observed in cancer cells known as the Warburg effect.[1][2] Inhibition of PDHK4 is therefore a promising therapeutic strategy to reactivate mitochondrial metabolism and suppress tumor growth.[2][3][4]
This compound has been identified as a potent inhibitor of both PDHK2 and PDHK4, with IC50 values of 0.0051 µM and 0.0122 µM, respectively. Its high potency makes it a valuable tool for investigating the therapeutic potential of PDHK4 inhibition in various diseases, including cancer.
PDHK4 Signaling Pathway
The following diagram illustrates the central role of PDHK4 in cellular metabolism.
Quantitative Data Summary
The following tables summarize the expected effects of a potent PDHK4 inhibitor like this compound on various cellular processes in wild-type versus PDHK4-knockout or knockdown cells, based on published experimental data from studies on PDHK4 inhibition and knockdown.
Table 1: Effect on Cell Viability and Proliferation
| Cell Type | Effect of this compound | Rationale/Supporting Data |
| Wild-Type Cells | Decreased Viability/Proliferation | Inhibition of PDHK4 is expected to reverse the Warburg effect, leading to reduced proliferation in cancer cells that are highly dependent on glycolysis. Studies with other PDHK inhibitors and PDHK4 knockdown have shown reduced cell growth.[4][5] |
| PDHK4-Knockout/Knockdown Cells | No significant additional effect on viability/proliferation | In cells lacking PDHK4, the primary target of this compound is absent. Therefore, the inhibitor is expected to have a minimal impact on cell viability beyond any off-target effects. Some studies have shown that PDHK4 knockdown itself can either promote or inhibit proliferation depending on the cancer type.[3][4][6] |
Table 2: Effect on Apoptosis
| Cell Type | Effect of this compound | Rationale/Supporting Data |
| Wild-Type Cells | Increased Apoptosis | By shifting metabolism towards oxidative phosphorylation, PDHK4 inhibition can lead to increased production of reactive oxygen species (ROS) and activation of apoptotic pathways.[7][8] |
| PDHK4-Knockout/Knockdown Cells | No significant additional effect on apoptosis | The absence of PDHK4 means the inhibitor cannot exert its primary pro-apoptotic effect through metabolic reprogramming. The baseline apoptosis rate may be altered by the absence of PDHK4 itself.[7][8][9] |
Table 3: Effect on Cellular Metabolism
| Parameter | Wild-Type Cells (with this compound) | PDHK4-Knockout/Knockdown Cells (with or without this compound) | Rationale/Supporting Data |
| Oxygen Consumption Rate (OCR) | Increased | Basally increased compared to wild-type; no significant further increase with inhibitor | Inhibition or absence of PDHK4 leads to increased PDC activity, shunting pyruvate into the TCA cycle and increasing mitochondrial respiration.[7][10][11] |
| Extracellular Acidification Rate (ECAR) | Decreased | Basally decreased compared to wild-type; no significant further decrease with inhibitor | Reduced PDHK4 activity leads to less conversion of pyruvate to lactate, thus decreasing the acidification of the extracellular medium.[7][10][11] |
Experimental Protocols
Below are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (CCK-8/MTS)
-
Cell Seeding: Seed wild-type and PDHK4-knockdown cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
-
Cell Seeding and Treatment: Seed and treat cells in 96-well white-walled plates as described for the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal to the number of viable cells (determined in a parallel experiment) to quantify apoptosis.
Metabolic Flux Analysis (Seahorse XF Analyzer)
-
Cell Seeding: Seed wild-type and PDHK4-knockdown cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Cell Preparation: On the day of the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Assay Protocol: Load the Seahorse XF sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) for a Mito Stress Test.
-
Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and run the assay protocol to measure OCR and ECAR in real-time.
-
Analysis: Analyze the data using the Seahorse Wave software to determine key parameters of mitochondrial function and glycolysis.[12][13]
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the efficacy of a PDHK4 inhibitor in wild-type versus PDHK4-knockdown cells.
Conclusion
Based on the available evidence from studies on PDHK4 knockdown and various PDHK inhibitors, it is anticipated that a potent PDHK4 inhibitor like this compound will demonstrate significant efficacy in reducing cell viability, inducing apoptosis, and shifting metabolism towards oxidative phosphorylation in wild-type cells, particularly those exhibiting a glycolytic phenotype. Conversely, in PDHK4-knockout or knockdown cells, the efficacy of this compound is expected to be substantially diminished, as its primary molecular target is absent. This differential response underscores the on-target activity of PDHK4 inhibitors and highlights the importance of PDHK4 expression as a potential biomarker for predicting therapeutic response. Further direct experimental validation with this compound in isogenic wild-type and PDHK4-knockout cell lines is warranted to confirm these projections.
References
- 1. Erk regulation of pyruvate dehydrogenase flux through PDK4 modulates cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of PDK4 expression promotes proliferation, tumorigenicity, motility and invasion of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of PDK4 is associated with cell proliferation, drug resistance and poor prognosis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VER-246608 | PDK | Dehydrogenase | TargetMol [targetmol.com]
- 6. Loss of PDK4 expression promotes proliferation, tumorigenicity, motility and invasion of hepatocellular carcinoma cells [jcancer.org]
- 7. researchgate.net [researchgate.net]
- 8. Loss of PDK4 switches the hepatic NF-κB/TNF pathway from pro-survival to pro-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. N6-methyladenosine regulates glycolysis of cancer cells through PDK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Noncanonical PDK4 action alters mitochondrial dynamics to affect the cellular respiratory status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Independent Validation of Pdhk-IN-4 Findings: A Comparative Guide to Pyruvate Dehydrogenase Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported findings for the Pyruvate Dehydrogenase Kinase (PDHK) inhibitor, Pdhk-IN-4, alongside other known PDHK inhibitors. This analysis is based on publicly available data to support independent validation efforts and inform future research directions.
Introduction to PDHK Inhibition
Pyruvate Dehydrogenase Kinase (PDHK) is a family of four isoenzymes (PDHK1-4) that play a critical role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC).[1] By phosphorylating and thereby inactivating the PDC, PDHKs act as a metabolic switch, shunting pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate production, a phenomenon often observed in cancer cells (the Warburg effect) and in certain metabolic diseases.[2] Inhibition of PDHKs can restore PDC activity, promoting glucose oxidation and is therefore a promising therapeutic strategy for various diseases, including cancer and type 2 diabetes.[3] This guide focuses on the available data for this compound and compares its performance with other established PDHK inhibitors.
Comparative Analysis of PDHK Inhibitors
The following table summarizes the quantitative data for this compound and a selection of other noteworthy PDHK inhibitors. The data has been compiled from supplier information and peer-reviewed publications.
| Inhibitor Name | Target(s) | IC50 (μM) | Alternative Names/Notes |
| This compound | PDHK2, PDHK4 | 0.0051 (PDHK2), 0.0122 (PDHK4)[4] | Also known as Compound 30.[4][5] |
| Dichloroacetate (DCA) | Pan-PDHK inhibitor | 57.8 - 500 (for PDK4)[6] | A well-studied but less potent PDHK inhibitor with known side effects.[6] |
| AZD7545 | PDHK1, PDHK2 | 0.0368 (PDHK1), 0.0064 (PDHK2)[7] | A potent and selective inhibitor of PDHK1 and PDHK2.[7] |
| Compound 8c | PDHK4 | 0.084[8] | An allosteric inhibitor of PDHK4.[8] |
| Vitamin K3 Derivative (Compound 8) | PDHK4 | IC80 of 46 µM[6] | A novel class of PDHK4 inhibitors.[6] |
| VER-246608 | Pan-PDHK inhibitor | 0.035 (PDK1), 0.084 (PDK2), 0.040 (PDK3), 0.091 (PDK4)[7] | A potent, ATP-competitive pan-PDHK inhibitor.[7] |
Signaling Pathway of PDHK
The following diagram illustrates the central role of PDHK in regulating the Pyruvate Dehydrogenase Complex and cellular metabolism. Inhibition of PDHK, as with this compound, blocks the phosphorylation of PDC, leading to its activation.
Caption: PDHK signaling pathway and the effect of an inhibitor.
Experimental Protocols
The following is a generalized workflow for characterizing a novel PDHK inhibitor, based on methodologies described in the primary literature.[5]
In Vitro PDHK Inhibition Assay
-
Protein Expression and Purification: Recombinant human PDHK isoenzymes (PDHK1, 2, 3, and 4) are expressed in a suitable system (e.g., E. coli) and purified.
-
Kinase Activity Assay: The kinase activity of the purified PDHK is measured using a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Determination: The inhibitor (e.g., this compound) is serially diluted and incubated with the PDHK enzyme and its substrate (PDC E1 subunit). The kinase reaction is initiated by the addition of ATP.
-
Data Analysis: The luminescence signal, which is inversely proportional to the kinase activity, is measured. The IC50 value is calculated by fitting the dose-response curve using appropriate software.
References
- 1. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 2. Refining the Role of Pyruvate Dehydrogenase Kinases in Glioblastoma Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDH kinase inhibitors: a novel therapy for Type II diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Novel Pyruvate Dehydrogenase Kinase 4 Inhibitors for Potential Oral Treatment of Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safer Pathways: A Guide to the Proper Disposal of Pdhk-IN-4
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the operational and disposal plans for Pdhk-IN-4, a potent inhibitor of pyruvate dehydrogenase kinases (PDHKs). Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.
As a preferred source for laboratory safety information, this guide offers procedural, step-by-step instructions for the proper disposal of this compound, supplementing our commitment to providing value beyond the product itself.
Understanding this compound: A Profile
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be familiar with general laboratory safety protocols. All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A dust mask or respirator may be necessary for handling larger quantities of the solid to prevent inhalation. |
Disposal Procedures for this compound
The proper disposal of this compound, like all laboratory chemicals, is a legal and ethical responsibility.[4] All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Never dispose of chemical waste down the drain or in the regular trash.[4][5]
Proper segregation of waste is the first and most critical step. Three main types of waste will be generated when working with this compound:
-
Solid this compound Waste: Unused or expired pure compound.
-
Contaminated Solid Waste: Items such as gloves, weighing paper, pipette tips, and paper towels that have come into contact with this compound.
-
Contaminated Liquid Waste: Solvents (e.g., DMSO) used to dissolve this compound and any subsequent aqueous solutions.
All waste containers must be appropriate for the type of waste, in good condition, and securely sealed.[6]
-
Solid this compound Waste:
-
Collect in a clearly labeled, sealable container (e.g., a screw-cap vial or bottle).
-
The label should include: "Hazardous Waste," "this compound (Solid)," the approximate amount, and the date.
-
-
Contaminated Solid Waste:
-
Place in a designated, leak-proof hazardous waste bag or a clearly labeled, sealed container.
-
The label should read: "Hazardous Waste: Solid materials contaminated with this compound."
-
-
Contaminated Liquid Waste:
-
Collect in a chemically compatible, leak-proof container with a secure screw cap.
-
The label must include: "Hazardous Waste," the name of the solvent (e.g., "DMSO with this compound"), the approximate concentration of this compound, and the date.
-
Store all hazardous waste in a designated, secure area within the laboratory, away from general work areas. Ensure that incompatible waste types are segregated to prevent accidental reactions.
Contact your institution's EHS office to schedule a pickup for your hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediately alert others in the area.
-
Small spills of solid this compound: Carefully sweep or wipe up the material, minimizing dust generation. Place the collected material and all cleaning materials into a sealed container labeled as hazardous waste.
-
Spills of this compound solutions: Absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads). Collect the absorbent material and place it in a sealed container for hazardous waste disposal.
For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS office immediately.
By following these procedures, you contribute to a safer research environment and ensure compliance with regulations for chemical waste disposal. Your diligence in these matters is a cornerstone of responsible scientific practice.
References
Personal protective equipment for handling Pdhk-IN-4
Essential Safety and Handling Guide for Pdhk-IN-4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a powdered substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety. The following personal protective equipment should be worn:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. If the substance is determined to be highly toxic upon skin contact, double-gloving is advised. Gloves should be changed immediately if contaminated.[1][2] |
| Eye Protection | Safety glasses/goggles | Safety glasses with side shields or chemical splash goggles are mandatory to protect against airborne powder and potential splashes.[1][2] |
| Body Protection | Laboratory coat | A standard, fastened lab coat should be worn to protect skin and clothing. For procedures with a higher risk of contamination, a disposable lab coat may be used.[2] |
| Respiratory Protection | Ventilated enclosure | All handling of dry this compound powder should be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[2][3][4] |
Operational Plan: Handling and Weighing
Proper handling procedures are critical to prevent contamination and accidental exposure.
Designated Work Area:
-
A specific area of the laboratory should be designated for working with toxic powders like this compound and clearly labeled.[1][2]
-
The work surface should be covered with absorbent, disposable bench paper to contain any spills.[1][5]
Weighing Procedure:
-
Whenever possible, weigh the powdered compound inside a chemical fume hood.[2]
-
If a balance cannot be placed inside a fume hood, use the "tare method":
-
Use anti-static devices if the powder is prone to static, which can cause it to disperse.[1]
-
Keep the container with this compound closed as much as possible.[4][5]
Preparation of Solutions:
-
Once this compound is dissolved in a solvent, the risk of inhalation is significantly reduced.
-
However, manipulations of the solution that could generate aerosols, such as sonication or vigorous mixing, should still be performed within a ventilated enclosure.[4]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Storage:
-
Collect all solid waste, including contaminated gloves, weigh paper, and bench liners, in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and kept securely sealed when not in use.[6]
-
Liquid waste (solutions of this compound) should be collected in a separate, compatible, and labeled hazardous waste container.
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory.[6]
Disposal Method:
-
Disposal of this compound should be handled by the institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[7]
-
For small quantities, a "lab pack" may be used for collection and transport by a licensed disposal service.[8] Incineration is a common final disposal method for such chemical waste.[9]
Experimental Context: The Role of PDK4 Inhibition
This compound is an inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4). PDK4 is a key mitochondrial enzyme that regulates the activity of the Pyruvate Dehydrogenase Complex (PDC). By phosphorylating and inactivating PDC, PDK4 plays a crucial role in cellular metabolism, shifting energy production from glucose oxidation to glycolysis.[10][11] Inhibition of PDK4 is a therapeutic strategy being explored for various metabolic diseases and cancers.[11][12]
Key Experimental Methodologies
The following table summarizes common experimental protocols used to study the effects of PDK4 inhibitors like this compound.
| Experiment Type | Methodology Summary |
| Cell Proliferation Assay | Human cancer cell lines (e.g., HCT116, RKO) are treated with the PDK4 inhibitor at various concentrations (e.g., 10-50 µM) for a specified time (e.g., 24-72 hours). Cell viability is then assessed using methods such as MTT or colony formation assays to determine the inhibitor's effect on cell growth.[12] |
| Apoptosis Assay | Cells treated with the PDK4 inhibitor are analyzed for markers of apoptosis. This can be done by measuring the activity of caspases (e.g., caspase-3) or by detecting the cleavage of proteins like PARP1. Flow cytometry analysis of cells stained with Annexin V and propidium iodide can also quantify apoptotic cells.[12] |
| Western Blot Analysis | This technique is used to measure changes in protein expression and phosphorylation. Following treatment with a PDK4 inhibitor, cell lysates are prepared and proteins are separated by electrophoresis, transferred to a membrane, and probed with antibodies against target proteins such as PDK4, phosphorylated PDH, Akt, and p53.[12] |
| In Vivo Glucose Tolerance Test | In animal models (e.g., mice with diet-induced obesity), the PDK4 inhibitor is administered (e.g., 100 mg/kg, oral administration). After a period of treatment, animals are fasted and then given a glucose challenge. Blood glucose levels are measured at various time points to assess the effect of the inhibitor on glucose metabolism.[12] |
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and workflows related to PDK4 inhibition.
Caption: A typical experimental workflow for studying the effects of a PDK4 inhibitor.
Caption: this compound inhibits PDK4, leading to increased PDC activity and glucose oxidation.
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. Powder Handling - AirClean Systems [aircleansystems.com]
- 4. tmi.utexas.edu [tmi.utexas.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Lab Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 10. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 11. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
